Ezetimibe-13C6
Description
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-OGKRFXRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963132 | |
| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438624-68-1 | |
| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ezetimibe-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. Its unique mechanism of action makes it a valuable therapeutic agent for the management of hypercholesterolemia, often used in combination with statins. Isotopically labeled analogs of pharmaceutical compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This technical guide provides a comprehensive overview of a plausible synthetic route for Ezetimibe-13C6, where the six carbon atoms of the 4-hydroxyphenyl ring are replaced with carbon-13 isotopes. Additionally, this guide details the expected methodologies for its characterization.
Proposed Synthesis of this compound
While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised by adapting established methods for the synthesis of unlabeled ezetimibe. The key step involves the introduction of the 13C6-labeled 4-hydroxyphenyl moiety early in the synthesis. A common and effective strategy for ezetimibe synthesis involves the stereoselective condensation of a chiral β-lactam precursor with a protected 4-hydroxyphenyl Grignard or organolithium reagent.
The proposed synthesis commences with the preparation of a suitably protected 13C6-labeled 4-bromophenol. Commercially available phenol-13C6 can be brominated and subsequently protected, for instance, as a benzyl ether, to yield 1-benzyloxy-4-bromobenzene-13C6. This labeled building block is then converted to its Grignard or organolithium reagent.
The synthesis of the chiral azetidinone core can follow established literature procedures. A key intermediate, (3R,4S)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-oxopropyl]-4-(tert-butyldimethylsilyloxy)azetidin-2-one, can be prepared in a multi-step sequence.
The crucial coupling reaction involves the addition of the Grignard reagent derived from 1-benzyloxy-4-bromobenzene-13C6 to the aforementioned azetidinone intermediate. This is followed by stereoselective reduction of the resulting ketone and subsequent deprotection steps to yield this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Preparation of (S)-3-[5-(4-Fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one
To a solution of 5-(4-fluorophenyl)-5-oxopentanoic acid in an anhydrous solvent such as dichloromethane, oxalyl chloride is added, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the acid is completely converted to the acid chloride. In a separate flask, (S)-4-phenyl-1,3-oxazolidin-2-one is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as n-butyllithium, is added dropwise, and the mixture is stirred for 30 minutes. The previously prepared acid chloride solution is then added slowly to the lithiated oxazolidinone solution. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the title compound.
Step 2: Stereoselective Aldol Condensation
The product from Step 1 is dissolved in an anhydrous solvent and cooled. A Lewis acid, such as titanium tetrachloride, is added, followed by a tertiary amine base like diisopropylethylamine. A solution of a protected 4-fluorobenzaldehyde imine is then added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC) for the formation of the desired aldol product.
Step 3: Azetidinone Ring Formation
The aldol adduct from the previous step is treated with a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), and a fluoride source, like tetrabutylammonium fluoride (TBAF), to induce cyclization to the β-lactam ring structure.
Step 4: Introduction of the 13C6-labeled Phenyl Ring
The azetidinone from Step 3 is reacted with the Grignard reagent prepared from a protected 1-bromo-4-hydroxybenzene-13C6. This step introduces the isotopically labeled phenyl group at the C4 position of the azetidinone.
Step 5: Stereoselective Reduction and Deprotection
The resulting ketone is stereoselectively reduced using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane. Finally, all protecting groups are removed under appropriate conditions to yield the final product, this compound.
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford this compound as a white solid.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled ezetimibe. The chemical shifts and coupling constants of the protons on the azetidinone ring, the fluorophenyl groups, and the propyl side chain should be consistent with the known values for ezetimibe.[1][2]
13C NMR: The 13C NMR spectrum will provide definitive evidence of the isotopic labeling. The signals corresponding to the six carbon atoms of the 4-hydroxyphenyl ring will be significantly enhanced and will likely exhibit complex splitting patterns due to 13C-13C coupling. The chemical shifts of the other carbon atoms in the molecule should be consistent with those of unlabeled ezetimibe.[1]
| Assignment (Unlabeled Ezetimibe) | Expected Chemical Shift (δ, ppm) |
| C=O (Azetidinone) | ~168 |
| Aromatic Carbons | 115-160 |
| CH-OH | ~71 |
| CH (Azetidinone) | ~60 |
| CH2 | ~25-37 |
Table 1: Expected 13C NMR Chemical Shift Ranges for Ezetimibe.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C24H21F2NO3 with six 13C atoms. The expected molecular weight of this compound is approximately 415.17 g/mol , which is 6 atomic mass units higher than that of unlabeled ezetimibe (409.4 g/mol ).
Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to confirm the location of the isotopic label. The fragmentation pattern of this compound will be similar to that of unlabeled ezetimibe, but fragments containing the 13C6-labeled hydroxyphenyl ring will show a corresponding mass shift.[3]
| Analysis | Expected Result for this compound |
| Molecular Ion [M-H] - | m/z ≈ 414.16 |
| Major Fragment Ion | Mass shift of +6 amu for fragments containing the hydroxyphenyl-13C6 moiety |
Table 2: Expected Mass Spectrometry Data for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 232 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The retention time of this compound should be identical to that of an unlabeled ezetimibe standard under the same chromatographic conditions.
| Parameter | Typical Acceptance Criteria |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Enrichment | ≥ 99 atom % 13C |
Table 3: Typical Quality Specifications for this compound.
Signaling Pathways and Experimental Workflows
Conclusion
This technical guide outlines a plausible synthetic pathway and detailed characterization methodologies for this compound. The successful synthesis and rigorous characterization of this isotopically labeled standard are crucial for its application in advanced pharmaceutical research, particularly in quantitative bioanalytical assays supporting clinical and preclinical studies. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of drug development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
An In-depth Technical Guide to the Chemical Properties of Ezetimibe-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe-13C6 is a stable, isotopically labeled form of Ezetimibe, a potent cholesterol absorption inhibitor. The incorporation of six carbon-13 atoms into the 4-hydroxyphenyl group provides a distinct mass shift, making it an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis of Ezetimibe in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. While specific experimental data for the labeled compound is limited, the properties are expected to be very similar to those of unlabeled Ezetimibe, with the primary difference being its molecular weight.
| Property | Value | Source |
| Chemical Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(1,2,3,4,5,6-13C6)phenyl]azetidin-2-one | PubChem |
| Molecular Formula | C₁₈¹³C₆H₂₁F₂NO₃ | PubChem |
| Molecular Weight | 415.4 g/mol | PubChem |
| Exact Mass | 415.16907887 Da | PubChem |
| Appearance | White to off-white crystalline powder (unlabeled) | FDA |
| Melting Point | Approximately 163 °C (unlabeled) | FDA |
| Solubility (unlabeled) | Freely to very soluble in ethanol, methanol, and acetone; practically insoluble in water. | FDA |
| Topological Polar Surface Area | 60.8 Ų | PubChem |
Mechanism of Action: Inhibition of Cholesterol Absorption
Ezetimibe primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, Ezetimibe inhibits the absorption of dietary and biliary cholesterol. This leads to a decrease in the delivery of cholesterol to the liver, upregulation of LDL receptors, and subsequent clearance of LDL-cholesterol from the bloodstream.
The signaling pathway for Ezetimibe's mechanism of action is depicted below.
Caption: this compound inhibits cholesterol absorption by binding to the NPC1L1 protein.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are provided below. These are based on established methods for Ezetimibe and may require minor optimization for the isotopically labeled analog.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity and concentration of this compound.
Workflow Diagram:
Caption: A typical workflow for the HPLC analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a suitable pH with an acid like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.
Workflow Diagram:
Caption: General workflow for confirming the identity of this compound by mass spectrometry.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Scan Range: A range that includes the expected m/z of the protonated or deprotonated molecule (e.g., m/z 100-600).
-
Solvent: A mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the analysis solvent.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Data Analysis: Identify the monoisotopic mass of the molecular ion and compare it to the theoretical exact mass of this compound. The isotopic pattern should show the characteristic distribution for a molecule containing six 13C atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is used to confirm the chemical structure and the position of the 13C labels in this compound.
Workflow Diagram:
Caption: Workflow for structural confirmation of this compound using NMR spectroscopy.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as DMSO-d6 or Chloroform-d.
-
Experiments: ¹H NMR and ¹³C NMR.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
In the ¹H NMR spectrum, analyze the chemical shifts, coupling constants, and integration to confirm the proton structure.
-
In the ¹³C NMR spectrum, observe the enhanced signals for the six carbons in the 4-hydroxyphenyl ring, confirming the location of the isotopic labels. Compare the chemical shifts to those of unlabeled Ezetimibe to ensure structural integrity.
-
Conclusion
This compound is a critical tool for advanced pharmaceutical research and development. This guide provides essential information on its chemical properties, a detailed understanding of its mechanism of action, and practical experimental protocols for its analysis. The provided data and methodologies will aid researchers in the accurate and efficient use of this isotopically labeled compound in their studies.
The Role of Ezetimibe-13C6 in Advancing Cholesterol Absorption Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Ezetimibe, and its stable isotope-labeled form, Ezetimibe-13C6, in the field of cholesterol absorption research. Ezetimibe, a potent cholesterol absorption inhibitor, has revolutionized the study of lipid metabolism. The application of isotopically labeled Ezetimibe, particularly this compound, has enabled precise quantification and a deeper understanding of its pharmacokinetic and pharmacodynamic properties. This guide will delve into the mechanism of action of Ezetimibe, detail experimental protocols utilizing its labeled form, present quantitative data from key studies, and visualize the complex pathways and workflows involved.
Mechanism of Action: Ezetimibe's Impact on Cholesterol Homeostasis
Ezetimibe exerts its cholesterol-lowering effects by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2] The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes in the small intestine.[3][4] By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol into these intestinal cells.[3] This inhibition of cholesterol absorption leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.
The signaling pathway for Ezetimibe's action on cholesterol absorption is multifaceted. Cholesterol in the intestinal lumen, solubilized in micelles, is taken up by NPC1L1. This cholesterol-NPC1L1 complex is then internalized into the enterocyte via a clathrin/AP2-mediated endocytosis process. Ezetimibe intervenes by preventing the internalization of the NPC1L1 protein, effectively halting the absorption of cholesterol at this critical step.
Quantitative Insights: The Efficacy of Ezetimibe in Clinical Research
Numerous clinical studies have quantified the impact of Ezetimibe on cholesterol metabolism. The use of stable isotope-labeled tracers has been instrumental in elucidating these effects with high precision.
Table 1: Effect of Ezetimibe on LDL Cholesterol Levels
| Study/Analysis | Treatment Group | LDL-C Reduction (%) | Citation |
| Monotherapy (Meta-analysis) | Ezetimibe 10 mg/day | 18.58% (mean) | |
| Monotherapy (Phase III Trial) | Ezetimibe 10 mg/day | ~17% | |
| Monotherapy (Phase III Trial) | Ezetimibe 10 mg/day | 17.7% | |
| Add-on to Statin (EASE Trial) | Ezetimibe + Statin | 71% of patients reached NCEP ATP III LDL-C targets vs. 20.6% on placebo + statin | |
| Add-on to Statin (IMPROVE-IT Trial) | Ezetimibe + Simvastatin | Additional 24% reduction vs. Simvastatin alone |
Table 2: Effect of Ezetimibe on Cholesterol Absorption and Fecal Sterol Excretion
| Study | Treatment Group | Change in Fractional Cholesterol Absorption (%) | Change in Fecal Endogenous Cholesterol Excretion (%) | Change in Fecal Total Neutral Sterol Excretion (%) | Citation |
| Lin et al. (2017) | Ezetimibe 10 mg/day for 6 weeks | -30.0% | +66.6% | +54.0% | |
| Sudhop et al. (2002) | Ezetimibe 10 mg/day for 7 weeks | -65% | - | +109% (corrected for dietary cholesterol) | |
| Sudhop et al. (2002) | Ezetimibe 10 mg + Simvastatin 20 mg | -59% | - | +79% (corrected for dietary cholesterol) |
The Role of this compound in Pharmacokinetic Studies
Stable isotope-labeled compounds are indispensable tools in drug development and metabolic research. This compound, a variant of Ezetimibe containing six carbon-13 atoms, serves as an ideal internal standard in pharmacokinetic studies. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of Ezetimibe and its metabolites in biological matrices such as plasma.
In a typical pharmacokinetic study, a known amount of this compound is added to a patient's plasma sample. Because this compound is chemically identical to the unlabeled drug but has a different mass, it co-elutes during chromatography and shows a distinct signal in the mass spectrometer. This allows researchers to correct for any sample loss during extraction and analysis, ensuring the reliability of the concentration measurements of the therapeutic drug.
Experimental Protocols
Quantification of Ezetimibe in Human Plasma using this compound and LC-MS/MS
This protocol outlines a method for the determination of Ezetimibe and its total concentration (Ezetimibe and its glucuronide metabolite) in human plasma, employing this compound as an internal standard.
Materials:
-
Human plasma samples
-
Ezetimibe and this compound standards
-
Methyl tert-butyl ether (for liquid-liquid extraction)
-
Acetonitrile and Ammonium acetate (for mobile phase)
-
Capcell C18 column (2 mm x 50 mm, 5 µm)
-
LC-MS/MS system with negative ionization and multiple reaction monitoring (MRM) mode
Procedure:
-
Sample Preparation:
-
To a plasma sample, add a known concentration of this compound internal standard.
-
Perform liquid-liquid extraction using methyl tert-butyl ether to isolate Ezetimibe and the internal standard.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation on the Capcell C18 column using a gradient elution with acetonitrile and 5 mmol·L-1 ammonium acetate at a flow rate of 0.25 mL·min-1.
-
Detect the analytes using negative ionization in MRM mode. The mass transitions for Ezetimibe and this compound are monitored.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of Ezetimibe and a fixed concentration of this compound.
-
Determine the concentration of Ezetimibe in the plasma samples by comparing the peak area ratio of Ezetimibe to this compound against the calibration curve.
-
For total Ezetimibe, the glucuronide metabolite is enzymatically hydrolyzed to Ezetimibe prior to extraction and analysis.
-
Measurement of Fecal Neutral Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the analysis of fecal neutral sterols, which is crucial for assessing the impact of Ezetimibe on cholesterol excretion.
Materials:
-
Lyophilized and homogenized fecal samples
-
Internal standards (e.g., 5α-cholestane)
-
Saponification reagent (e.g., KOH in methanol)
-
Extraction solvent (e.g., hexane or diethyl ether)
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Spike a known amount of the internal standard into the fecal homogenate.
-
Saponify the sample to hydrolyze any sterol esters.
-
Extract the neutral sterols using an organic solvent.
-
Purify the extract using solid-phase extraction (SPE).
-
-
Derivatization:
-
Evaporate the solvent and derivatize the sterols with BSTFA to increase their volatility for GC analysis. This can be performed either offline or via injection-port derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the different sterols on a capillary column.
-
Identify and quantify the individual sterols based on their retention times and mass spectra.
-
-
Data Analysis:
-
Calculate the concentration of each fecal neutral sterol relative to the internal standard.
-
Sum the concentrations of all neutral sterols to determine the total fecal neutral sterol excretion.
-
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Ezetimibe's mechanism of action on the NPC1L1 transporter.
Caption: Workflow for Ezetimibe quantification in plasma using LC-MS/MS.
Caption: Workflow for fecal neutral sterol analysis using GC-MS.
Conclusion
Ezetimibe has proven to be a valuable therapeutic agent for managing hypercholesterolemia and a powerful research tool for dissecting the intricacies of cholesterol absorption. The use of stable isotope-labeled Ezetimibe, such as this compound, has significantly enhanced the precision and reliability of pharmacokinetic and metabolic studies. The quantitative data from numerous clinical trials underscore its efficacy in reducing LDL cholesterol and altering cholesterol flux. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage Ezetimibe and its labeled analogues in their ongoing efforts to combat cardiovascular disease.
References
Ezetimibe-13C6 supplier and certificate of analysis
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Ezetimibe-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Ezetimibe in complex biological matrices. This document details suppliers, representative analytical data, experimental protocols, and the biochemical pathways associated with Ezetimibe.
Sourcing and Quality of this compound
This compound is a critical reagent for pharmacokinetic and metabolic studies of Ezetimibe, a cholesterol absorption inhibitor. Several reputable suppliers provide this isotopically labeled compound, typically accompanied by a Certificate of Analysis (CoA) to ensure quality and purity.
Key Suppliers:
-
LGC Standards: A prominent supplier of reference materials, LGC Standards offers this compound and provides a detailed Certificate of Analysis with their products.[1]
-
Simson Pharma Limited: This supplier also lists this compound and states that every compound is accompanied by a Certificate of Analysis.[2]
-
Synthink Research Chemicals: Specializing in pharmaceutical impurities and reference standards, Synthink provides a Certificate of Analysis with comprehensive characterization data for their products.[3]
Certificate of Analysis: A Representative Overview
| Parameter | Specification | Method |
| Identity | ||
| 1H NMR | Conforms to structure | Nuclear Magnetic Resonance |
| Mass Spectrum | Conforms to structure | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥99% atom % 13C | Mass Spectrometry |
| Residual Solvents | Meets USP <467> limits | Gas Chromatography |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₈¹³C₆H₂₁F₂NO₃ | N/A |
| Molecular Weight | ~415.4 g/mol | Calculation |
Experimental Protocols for Quality Control
The quality and purity of this compound are critical for its use as an internal standard. The following section outlines a typical experimental protocol for the analysis of this compound, adapted from established methods for Ezetimibe.[4][5]
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed to separate this compound from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.02N orthophosphoric acid (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 10 µg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the this compound being tested in the mobile phase at a concentration of approximately 10 µg/mL.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the chromatogram of the sample solution to that of the standard solution. The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.
Biochemical Pathways
Understanding the mechanism of action and metabolic fate of Ezetimibe is essential for interpreting data from studies utilizing this compound.
Mechanism of Action: Inhibition of Cholesterol Absorption
Ezetimibe's primary mechanism of action involves the inhibition of cholesterol absorption in the small intestine. It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes. By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes. This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.
Metabolic Pathway: Glucuronidation
Following oral administration, Ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver. The major metabolic pathway is glucuronidation of the phenolic hydroxyl group, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of Ezetimibe-glucuronide. This active metabolite is then excreted primarily in the feces.
References
- 1. This compound | CAS 438624-68-1 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS No- 438624-68-1 | Simson Pharma Limited [simsonpharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the Isotopic Labeling of Ezetimibe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of Ezetimibe, a cholesterol absorption inhibitor. The synthesis of isotopically labeled analogues of Ezetimibe is crucial for a variety of research applications, including absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) investigations, and as internal standards in bioanalytical assays. This document details the synthetic pathways for deuterium, carbon-14, and tritium-labeled Ezetimibe, presenting quantitative data in structured tables and visualizing the synthetic workflows using the DOT language.
Deuterium Labeling of Ezetimibe ([²H₄]Ezetimibe)
Deuterium-labeled Ezetimibe is a valuable tool for metabolic profiling and as an internal standard in mass spectrometry-based quantification. The introduction of deuterium atoms at non-exchangeable positions in the molecule provides a distinct mass shift without significantly altering its physicochemical properties.
Experimental Protocol: Synthesis of [²H₄]Ezetimibe
A reported seven-step synthesis of [²H₄]Ezetimibe initiates from commercially available [²H₅]fluorobenzene, achieving an overall yield of 29.3%.[1] The key steps involve the synthesis of a deuterated side chain and its subsequent coupling to the azetidinone core.
Step 1: Synthesis of 4-Fluorophenyl-d₄-acetic acid
[²H₅]Fluorobenzene is first converted to its corresponding Grignard reagent, which is then carboxylated using carbon dioxide to yield 4-fluorophenyl-d₄-acetic acid.
Step 2: Preparation of the Chiral Oxazolidinone Intermediate
4-Fluorophenyl-d₄-acetic acid is coupled with a chiral auxiliary, (S)-4-phenyl-2-oxazolidinone, to form the corresponding N-acyloxazolidinone.
Step 3: Introduction of the Side Chain
The N-acyloxazolidinone is then subjected to an aldol condensation with a suitable aldehyde to introduce the three-carbon side chain.
Step 4: Azetidinone Ring Formation
The intermediate from the previous step undergoes a cyclization reaction to form the β-lactam (azetidinone) ring.
Step 5: Ketone Reduction
A stereoselective reduction of the ketone on the side chain is performed to yield the desired hydroxyl group with the correct stereochemistry.
Step 6: Coupling with the Second Fluorophenyl Group
The second 4-fluorophenyl group is introduced via a coupling reaction.
Step 7: Deprotection
Finally, any protecting groups are removed to yield [²H₄]Ezetimibe.
Quantitative Data for [²H₄]Ezetimibe Synthesis
| Parameter | Value | Reference |
| Starting Material | [²H₅]Fluorobenzene | [1] |
| Number of Steps | 7 | [1] |
| Overall Yield | 29.3% | [1] |
| Isotopic Purity | >99% | Not explicitly stated, but implied by use in metabolic studies. |
Synthetic Pathway for [²H₄]Ezetimibe
References
Ezetimibe-13C6 for Drug Metabolism and Pharmacokinetic (DMPK) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Ezetimibe-13C6 in Drug Metabolism and Pharmacokinetic (DMPK) studies. This compound, a stable isotope-labeled (SIL) analog of the cholesterol-lowering drug ezetimibe, serves as an invaluable tool for researchers in the field of drug development. Its use allows for precise and accurate quantification of ezetimibe and its metabolites in biological matrices, overcoming the challenges of variability inherent in traditional pharmacokinetic studies. This guide details the synthesis, metabolic pathways, experimental protocols, and data analysis associated with the use of this compound in DMPK research.
Introduction to Ezetimibe and the Role of Stable Isotope Labeling
Ezetimibe is a potent inhibitor of intestinal cholesterol absorption, primarily acting on the Niemann-Pick C1-Like 1 (NPC1L1) protein. It is widely prescribed for the management of hypercholesterolemia. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety.
Stable isotope labeling is a powerful technique in DMPK studies where a non-radioactive isotope, such as Carbon-13 (¹³C), is incorporated into a drug molecule. This allows the labeled drug to be distinguished from its endogenous or unlabeled counterparts by mass spectrometry. This compound, with six ¹³C atoms incorporated into its structure, is an ideal internal standard for bioanalytical assays and can also be used as a tracer to elucidate the metabolic fate of ezetimibe in vivo.
Synthesis of this compound
The synthesis of this compound involves the incorporation of six Carbon-13 atoms into the 4-hydroxyphenyl group of the ezetimibe molecule. While specific proprietary synthesis methods may vary, a general synthetic scheme can be conceptualized based on known chemical reactions for ezetimibe synthesis. The ¹³C₆-labeled phenol is a key starting material.
Caption: Generalized synthetic pathway for this compound.
Metabolism and Pharmacokinetics of Ezetimibe
Ezetimibe undergoes extensive metabolism, primarily through glucuronidation, to form its active metabolite, ezetimibe-glucuronide. This process mainly occurs in the small intestine and liver.
Metabolic Pathway
The primary metabolic pathway of ezetimibe is the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the 4-hydroxyphenyl ring. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, and UGT2B15 being the major isoforms involved.[1][2] Ezetimibe does not undergo significant metabolism by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[3]
Caption: Primary metabolic pathway of ezetimibe.
Pharmacokinetic Parameters
Following oral administration, ezetimibe is rapidly absorbed. However, its active metabolite, ezetimibe-glucuronide, reaches peak plasma concentrations (Cmax) more rapidly than the parent drug. Both ezetimibe and ezetimibe-glucuronide have a long elimination half-life of approximately 22 hours, which is attributed to extensive enterohepatic recycling.[4] Excretion of ezetimibe and its metabolites is primarily through the feces.[4]
Table 1: Pharmacokinetic Parameters of Ezetimibe in Healthy Volunteers (Single 10 mg Dose)
| Parameter | Free Ezetimibe | Total Ezetimibe (Ezetimibe + Ezetimibe-Glucuronide) |
| Cmax (ng/mL) | 9.40 ± 6.17 | 65.73 ± 47.14 (fasting), 81.56 ± 26.62 |
| Tmax (h) | 1.25 ± 1.27 | 1.25 - 1.75 (fasting), 0.93 ± 0.30 |
| AUC₀-t (ng·h/mL) | 126.01 ± 69.01 | 643.34 ± 400.77 (fasting), 579.06 ± 241.45 |
| t½ (h) | 18.90 ± 9.66 | 17.09 ± 13.22 (fasting), 24.32 ± 13.27 |
Data are presented as mean ± standard deviation.
Experimental Protocols for DMPK Studies Using this compound
The use of this compound in DMPK studies allows for the precise determination of ezetimibe's pharmacokinetic profile. A typical study design would be a crossover study where subjects receive both the labeled and unlabeled drug at different times.
Human ADME Study Design
A human absorption, distribution, metabolism, and excretion (ADME) study using this compound would typically involve the oral administration of a single dose of the labeled compound to healthy volunteers.
Caption: Workflow for a human ADME study with this compound.
Detailed Protocol for a Crossover Pharmacokinetic Study:
-
Subject Recruitment: A cohort of healthy adult volunteers who have provided informed consent are recruited for the study.
-
Study Design: A randomized, open-label, two-period, two-sequence crossover design is employed. Subjects are randomly assigned to one of two treatment sequences:
-
Sequence 1: A single oral dose of 10 mg unlabeled ezetimibe in Period 1, followed by a washout period, and then a single oral dose of 10 mg this compound in Period 2.
-
Sequence 2: A single oral dose of 10 mg this compound in Period 1, followed by a washout period, and then a single oral dose of 10 mg unlabeled ezetimibe in Period 2.
-
-
Washout Period: A washout period of at least 10-14 days is implemented between the two treatment periods to ensure complete elimination of the drug from the previous period.
-
Dosing: Subjects receive the assigned oral dose of ezetimibe or this compound with a standardized volume of water after an overnight fast.
-
Blood Sampling: Blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Urine and Feces Collection: Total urine and feces are collected at specified intervals for the determination of excretion pathways.
-
Sample Processing: Blood samples are centrifuged to obtain plasma, which is then stored frozen until analysis. Urine and feces are homogenized and stored frozen.
Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of ezetimibe and ezetimibe-glucuronide in plasma, urine, and feces. This compound serves as the internal standard for the analysis of unlabeled ezetimibe, and vice versa in the crossover design.
Table 2: Exemplar LC-MS/MS Method Parameters for Ezetimibe Analysis
| Parameter | Setting |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and ammonium acetate buffer gradient |
| Ionization Mode | Negative ion electrospray ionization (ESI-) |
| Mass Transitions (m/z) | Ezetimibe: 408.5 → 271.1; this compound: 414.5 → 276.8 |
Sample Preparation Protocol for Plasma:
-
Protein Precipitation: To a plasma sample, an internal standard solution (this compound or unlabeled ezetimibe) is added, followed by a protein precipitation agent such as acetonitrile.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.
To measure "total ezetimibe" (the sum of ezetimibe and ezetimibe-glucuronide), an enzymatic hydrolysis step using β-glucuronidase is incorporated into the sample preparation to convert ezetimibe-glucuronide back to ezetimibe before analysis.
Data Presentation and Interpretation
The use of this compound allows for the generation of high-quality pharmacokinetic data with reduced inter-subject variability. The concentration-time data for both the labeled and unlabeled ezetimibe and its metabolites are used to calculate key pharmacokinetic parameters.
Table 3: Excretion Data from a Radiolabeled Ezetimibe Study (Proxy for a Stable Isotope Study)
| Excretion Route | Percentage of Administered Dose |
| Feces | ~78% (predominantly as ezetimibe) |
| Urine | ~11% (mainly as ezetimibe-glucuronide) |
This excretion profile, obtained from a study with ¹⁴C-labeled ezetimibe, provides a clear picture of the primary routes of elimination for ezetimibe and its metabolites. A similar profile would be expected in a study using this compound.
Caption: Data analysis workflow for an this compound DMPK study.
Conclusion
This compound is an essential tool for conducting robust and reliable DMPK studies of ezetimibe. Its use as an internal standard in bioanalytical methods ensures accurate quantification, while its application as a tracer in human ADME studies provides a detailed understanding of the drug's metabolic fate and pharmacokinetic properties. The methodologies and data presented in this guide offer a framework for researchers and scientists in the pharmaceutical industry to design and execute comprehensive DMPK investigations for ezetimibe and other drug candidates. The high-quality data generated from such studies are critical for regulatory submissions and for advancing our understanding of drug action and disposition.
References
- 1. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of ezetimibe/simvastatin combination tablet: an open-label, single-dose study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quotientsciences.com [quotientsciences.com]
Ezetimibe-13C6: A Technical Guide for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of Ezetimibe-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the cholesterol-lowering drug ezetimibe. This document details its primary role in pharmacokinetic and metabolic studies, outlines relevant experimental protocols, and presents key quantitative data in a structured format.
Introduction: The Role of Stable Isotope Labeling in Drug Development
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug development. By incorporating heavy isotopes like Carbon-13, these molecules become chemically identical to the parent drug but are distinguishable by their mass. This property makes them ideal internal standards for mass spectrometry-based bioanalysis, enabling precise and accurate quantification of the drug and its metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation and instrument response.
Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine.[1][2] It is extensively metabolized in the intestine and liver to its pharmacologically active glucuronide metabolite.[3][4] Understanding the pharmacokinetic profile of both ezetimibe and its active metabolite is critical for optimizing dosing regimens and evaluating potential drug-drug interactions. This compound plays a pivotal role in these assessments by ensuring the reliability of the analytical data.
Core Application: this compound as an Internal Standard in Pharmacokinetic Studies
The predominant research application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of ezetimibe and its metabolites in biological fluids.[5] Its co-elution with the unlabeled analyte allows for correction of matrix effects and variations in extraction efficiency and ionization, leading to high-quality pharmacokinetic data.
Mechanism of Action of Ezetimibe
Ezetimibe selectively inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes. This leads to a reduction in the delivery of cholesterol to the liver, subsequent upregulation of LDL receptors, and increased clearance of LDL-cholesterol from the circulation.
Figure 1: Simplified signaling pathway of Ezetimibe's mechanism of action.
Quantitative Data from Pharmacokinetic Studies
The use of this compound as an internal standard has enabled the generation of precise pharmacokinetic data for ezetimibe. The tables below summarize key parameters from representative studies.
Table 1: Pharmacokinetic Parameters of Ezetimibe and Total Ezetimibe in Healthy Volunteers
| Parameter | Ezetimibe | Total Ezetimibe | Reference |
| AUC0-t (µg·h·L⁻¹) ** | 102.1 ± 31.4 | 478.8 ± 170.0 | |
| AUC0-inf (µg·h·L⁻¹) | 121.9 ± 41.7 | 536.8 ± 182.7 | |
| Cmax (µg·L⁻¹) ** | 4.9 ± 1.6 | 48.5 ± 17.3 | |
| tmax (h) | 5.2 ± 6.4 | 1.5 ± 0.9 | |
| t1/2 (h) | 26.4 ± 28.8 | 22.5 ± 11.0 |
Table 2: Linearity of LC-MS/MS Methods Using this compound
| Analyte | Matrix | Linear Range | Correlation Coefficient (r) | Reference |
| Ezetimibe | Human Plasma | 0.020 - 20 µg·L⁻¹ | 0.9994 | |
| Total Ezetimibe | Human Plasma | 0.25 - 250 µg·L⁻¹ | 0.9998 | |
| Ezetimibe | Human Plasma | 0.02 - 20 ng/mL | Not Specified | |
| Total Ezetimibe | Human Plasma | 0.25 - 250 ng/mL | Not Specified | |
| Ezetimibe | Rat Plasma | 0.05 - 15.0 ng/mL | > 0.999 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound.
Quantification of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS
This protocol is based on a method developed for pharmacokinetic studies in healthy volunteers.
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
4.1.2. Chromatographic Conditions
-
LC System: Agilent 1100 series
-
Column: Capcell C18 column (2 mm x 50 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 5 mmol·L⁻¹ ammonium acetate.
-
Flow Rate: 0.25 mL·min⁻¹
-
Column Temperature: 30°C
4.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Ezetimibe: m/z 408.5 → 270.8
-
This compound: m/z 414.5 → 276.8
-
Figure 2: General workflow for plasma sample preparation and LC-MS/MS analysis.
Ezetimibe Metabolism and Excretion Pathway
Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to ezetimibe-glucuronide. This active metabolite undergoes enterohepatic recirculation, contributing to the long half-life of the drug. Ezetimibe and its glucuronide are primarily excreted in the feces.
References
- 1. Ezetimibe: an update on its clinical usefulness in specific patient groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezetimibe: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ezetimibe-13C6: A Technical Guide to Biotransformation and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation and metabolic fate of Ezetimibe, a selective cholesterol absorption inhibitor. The information presented here is equally applicable to its stable isotope-labeled variant, Ezetimibe-13C6, which is biochemically indistinguishable from the parent drug and is primarily used as an internal standard in analytical studies. This document details the metabolic pathways, enzymatic processes, pharmacokinetic profile, and relevant experimental methodologies.
Introduction to Ezetimibe Metabolism
Ezetimibe acts by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine, thereby blocking the absorption of dietary and biliary cholesterol.[1][2] Its metabolic profile is characterized by rapid and extensive phase II metabolism, with minimal phase I oxidative metabolism.[3] The primary metabolic pathway is glucuronide conjugation, which occurs in the small intestine and liver.[3][4] This process leads to the formation of a pharmacologically active metabolite, ezetimibe-glucuronide (also known as SCH 60663), which constitutes the vast majority of the drug-related compounds in systemic circulation.
Biotransformation Pathway
Upon oral administration, ezetimibe is absorbed and rapidly undergoes extensive glucuronidation. This conjugation occurs at the phenolic hydroxyl group of the 4-hydroxyphenyl moiety.
Key Metabolic Steps:
-
Phase II Glucuronidation: This is the principal metabolic route. Ezetimibe is conjugated with glucuronic acid to form ezetimibe-glucuronide. This metabolite is pharmacologically active and contributes significantly to the overall cholesterol-lowering effect. In plasma, ezetimibe-glucuronide accounts for 80-90% of the total drug concentration.
-
Enzymes Involved: The glucuronidation of ezetimibe is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B15 .
-
Minor Oxidative Metabolism: A minimal degree of phase I oxidative metabolism has been observed in all evaluated species, but it is not a significant pathway in humans.
-
Enterohepatic Circulation: Both ezetimibe and its glucuronide metabolite undergo extensive enterohepatic recycling. After being excreted into the bile, ezetimibe-glucuronide is delivered back to the small intestine, where it can be hydrolyzed back to the parent ezetimibe and reabsorbed. This recycling process prolongs the drug's residence time at its site of action and contributes to its long half-life of approximately 22 hours.
The metabolic pathway of Ezetimibe is illustrated in the diagram below.
Pharmacokinetic Profile
The use of this compound as an internal standard allows for precise quantification of ezetimibe and its glucuronide metabolite. The pharmacokinetic parameters are summarized below.
Absorption and Distribution
-
Absorption: Following oral administration, ezetimibe is rapidly absorbed. Peak plasma concentrations (Cmax) of the parent drug are typically reached within 4 to 12 hours, while the Cmax for the more abundant ezetimibe-glucuronide is achieved sooner, between 1 and 2 hours.
-
Effect of Food: Food consumption has a minimal effect on the overall absorption (AUC) of ezetimibe, though a high-fat meal can increase the Cmax by 38%. It can be administered without regard to food.
-
Protein Binding: Both ezetimibe and ezetimibe-glucuronide are highly bound to human plasma proteins.
Metabolism and Excretion
-
Metabolism: As detailed above, metabolism is dominated by glucuronidation in the small intestine and liver.
-
Excretion: Ezetimibe is eliminated primarily through feces, with a smaller portion excreted in the urine. Following an oral dose of radiolabeled ezetimibe, approximately 78% of the radioactivity is recovered in the feces (predominantly as unchanged ezetimibe) and 11% in the urine (mainly as ezetimibe-glucuronide).
-
Half-Life: The elimination half-life for both ezetimibe and ezetimibe-glucuronide is approximately 22 hours, a characteristic attributed to the extensive enterohepatic recycling.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data for ezetimibe and its primary metabolite.
Table 1: Pharmacokinetic Parameters after a Single 10 mg Oral Dose
| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Reference(s) |
|---|---|---|---|
| Tmax (hours) | 4 - 12 | 1 - 2 | |
| Cmax (ng/mL) | 3.4 - 5.5 | 45 - 71 | |
| Plasma Composition | ~10 - 20% of total drug | ~80 - 90% of total drug |
| Elimination Half-life (hours) | ~22 | ~22 | |
Table 2: Excretion and Plasma Protein Binding
| Parameter | Value | Reference(s) |
|---|---|---|
| Fecal Excretion (% of dose) | ~78% | |
| Urinary Excretion (% of dose) | ~11% | |
| Plasma Protein Binding (Ezetimibe) | >99.5% |
| Plasma Protein Binding (Ezetimibe-Glucuronide) | 87.8% - 92.0% | |
Experimental Protocols
The investigation of this compound metabolism relies on robust analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Human Pharmacokinetic Study Workflow
A typical workflow for a human bioequivalence or pharmacokinetic study is as follows:
-
Dosing: Healthy volunteers are administered a single oral dose of ezetimibe.
-
Sample Collection: Blood samples are collected into tubes containing an anticoagulant at predefined time points post-dose. Plasma is separated by centrifugation.
-
Sample Preparation:
-
An internal standard (such as this compound for the quantification of unlabeled ezetimibe, or a deuterated analog for this compound) is added to the plasma samples.
-
Analytes are extracted from the plasma matrix using techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
The extracted samples are injected into an LC-MS/MS system.
-
Chromatographic separation is achieved using a C18 column.
-
Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific mass transitions for ezetimibe and ezetimibe-glucuronide are monitored.
-
-
Data Analysis: Concentration-time profiles are generated, and pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.
The diagram below illustrates a generalized workflow for such a study.
In Vitro Enzyme Identification Protocol
-
Objective: To identify the specific UGT enzymes responsible for ezetimibe glucuronidation.
-
Methodology:
-
Incubation: Ezetimibe is incubated with a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7, UGT2B15) expressed in a suitable system. Human liver and intestinal microsomes can also be used as a source of native enzymes.
-
Cofactor: The reaction mixture is supplemented with the necessary cofactor, UDP glucuronic acid (UDPGA).
-
Metabolite Formation: The formation of ezetimibe-glucuronide (SCH 60663) is monitored over time.
-
Analysis: The reaction is quenched, and the samples are analyzed by LC-MS/MS to quantify the amount of metabolite formed by each specific enzyme isoform.
-
Conclusion
The biotransformation of this compound is identical to that of unlabeled ezetimibe and is dominated by a highly efficient glucuronidation process, leading to an active metabolite. This process, coupled with extensive enterohepatic circulation, defines its long half-life and pharmacokinetic profile. Understanding these pathways and the enzymes involved is critical for drug development, particularly in predicting potential drug-drug interactions and understanding pharmacokinetic variability in different patient populations. The analytical methods described, which utilize stable isotope-labeled standards like this compound, are essential for the accurate characterization of its metabolic fate.
References
- 1. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ezetimibe: A Novel Cholesterol-lowering Agent that Highlights Novel Physiologic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Ezetimibe-13C6: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides crucial safety and handling information for Ezetimibe-13C6 in a laboratory environment. This compound is a stable, isotopically labeled version of Ezetimibe, a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2] While the isotopic labeling does not significantly alter the chemical properties, adherence to strict safety protocols is paramount. This document outlines the potential hazards, handling procedures, storage requirements, and emergency responses associated with this compound.
Hazard Identification and Classification
Ezetimibe is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[3] However, it can cause mild skin irritation and is toxic to aquatic life with long-lasting effects.[4] In powder form, it may form explosive dust-air mixtures.[4]
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Statement |
| Causes mild skin irritation. | Skin Irritation (Category 3) | P332 + P317: If skin irritation occurs: Get medical help. |
| Toxic to aquatic life with long lasting effects. | Aquatic Hazard (Chronic, Category 2) | P273: Avoid release to the environment. P391: Collect spillage. |
| May form explosive dust-air mixture. | Not Classified | Minimize dust generation and accumulation. Keep away from heat and sources of ignition. |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Minimize dust generation and accumulation.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe dust.
-
Keep container tightly closed when not in use.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharges.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. A faceshield may be necessary for activities with a high potential for dust generation. |
| Hand Protection | Chemical-resistant gloves. Consider double gloving for enhanced protection. |
| Skin and Body Protection | Laboratory coat or work uniform. Additional protective clothing such as sleevelets, aprons, or disposable suits may be required based on the specific task to prevent skin exposure. |
| Respiratory Protection | If adequate ventilation is not available or if exposure assessments indicate a need, use a respirator with a combined particulate and organic vapor filter. |
Experimental Protocols and Workflows
The following diagrams illustrate standard laboratory workflows for handling this compound, from receiving and storage to experimental use and disposal.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
Storage Conditions Table:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Specific temperature ranges should be followed as per the supplier's instructions. |
| Light | Protect from light. |
| Incompatible Materials | Avoid strong oxidizing agents. |
| Container | Keep in a properly labeled, tightly closed container. |
Ezetimibe is stable under normal conditions. Hazardous decomposition products are not known to be produced under normal storage and use.
Accidental Release and Emergency Procedures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Emergency Procedures Flowchart:
First Aid Measures Table:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Eye Contact | Rinse thoroughly with plenty of water. Get medical attention if irritation develops and persists. |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Get medical attention if symptoms occur. |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Ezetimibe. The properties of this compound are expected to be comparable.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 164-166 °C |
| Boiling Point | 654.9±55.0 °C (Predicted) |
| Solubility | Insoluble in water. Soluble in methanol, ethanol, and acetone. |
| Vapor Pressure | No data available |
| Vapor Density | No data available |
Disposal Considerations
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter sewers or waterways, as it is toxic to aquatic life.
-
Uncleaned packaging should be disposed of according to official regulations.
Toxicological Information
Ezetimibe has low acute toxicity. The primary health concern is mild skin irritation upon direct contact. There is no evidence of carcinogenicity or mutagenicity.
Toxicological Data Summary:
| Effect | Observation |
| Acute Toxicity | No data available. |
| Skin Corrosion/Irritation | Causes mild skin irritation. |
| Serious Eye Damage/Irritation | Dust contact may cause mechanical irritation. |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. |
| Specific Target Organ Toxicity | No data available for single or repeated exposure. |
This guide is intended to provide a comprehensive overview of the safe handling of this compound in a laboratory setting. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Methodological & Application
Application Note: Quantification of Ezetimibe in Human Plasma using Ezetimibe-¹³C₆ as an Internal Standard by LC-MS/MS
Introduction
Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. Accurate and reliable quantification of ezetimibe in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ezetimibe in human plasma. The use of a stable isotope-labeled internal standard, Ezetimibe-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The method involves the extraction of ezetimibe and the internal standard (Ezetimibe-¹³C₆) from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using multiple reaction monitoring (MRM) in negative ionization mode.
Experimental Protocols
Materials and Reagents
-
Ezetimibe reference standard
-
Ezetimibe-¹³C₆ internal standard
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Ultrapure water
Stock and Working Solution Preparation
-
Ezetimibe Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ezetimibe in 10 mL of methanol.
-
Ezetimibe-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Ezetimibe-¹³C₆ in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the ezetimibe stock solution in 50% methanol to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard by diluting the stock solution with 50% methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of the Ezetimibe-¹³C₆ internal standard working solution to each tube (except for blank samples).
-
Vortex the samples for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Capcell C18, 2 mm x 50 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and 5 mM ammonium acetate or 0.1% formic acid in water.[1][2] |
| Flow Rate | 0.25 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[2] |
| Autosampler Temp | 10°C[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Ionspray Voltage | -4500 V |
| Temperature | 650°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ezetimibe | 408.5 | 270.8 |
| Ezetimibe-¹³C₆ | 414.5 | 276.8 |
Data Presentation
The following tables summarize the quantitative performance of the described method, as adapted from published literature.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| Free Ezetimibe | Human Plasma | 0.02 - 20 | 0.9994 |
| Total Ezetimibe | Human Plasma | 0.25 - 250 | 0.9998 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Ezetimibe | Human Plasma | Various QC levels | < 12% | < 12% | 97 - 104% |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Mean Recovery (%) |
| Ezetimibe | Human Plasma | Liquid-Liquid Extraction | 97 - 104% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of Ezetimibe from plasma.
Internal Standard Logic
Caption: Role of an internal standard in quantitative analysis.
This application note details a validated LC-MS/MS method for the quantification of ezetimibe in human plasma using Ezetimibe-¹³C₆ as an internal standard. The method is sensitive, specific, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring data reliability.
References
Application Note: High-Throughput Quantification of Ezetimibe in Human Plasma Using a Validated LC-MS/MS Method with Ezetimibe-¹³C₆ as Internal Standard
INTRODUCTION: Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. It is often prescribed to manage hypercholesterolemia, both as a monotherapy and in combination with HMG-CoA reductase inhibitors. Accurate and reliable quantification of ezetimibe in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ezetimibe in human plasma. The use of a stable isotope-labeled internal standard, Ezetimibe-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
MATERIALS AND METHODS:
Chemicals and Reagents:
-
Ezetimibe reference standard
-
Ezetimibe-¹³C₆ internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate/formate
-
Human plasma (drug-free)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed for the extraction of ezetimibe and the internal standard from human plasma.[1][2][3][4][5] An alternative QuEChERS-based method can also be utilized for a more rapid and eco-friendly approach.
Liquid Chromatography: Chromatographic separation is achieved on a C18 analytical column. The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI) for optimal sensitivity and selectivity. The mass transitions for ezetimibe and its ¹³C₆-labeled internal standard are monitored. The transition for ezetimibe is typically m/z 408.4 → 271.0. For Ezetimibe-¹³C₆, the expected transition would be m/z 414.5 → 276.8.
Experimental Workflow
Caption: Workflow for the quantification of Ezetimibe in human plasma.
Protocols
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ezetimibe and Ezetimibe-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the ezetimibe stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Ezetimibe-¹³C₆ stock solution to a final concentration of 100 ng/mL in acetonitrile/water (1:1, v/v).
2. Sample Preparation Protocol (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the Ezetimibe-¹³C₆ internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium formate buffer (pH 4.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ezetimibe: m/z 408.4 → 271.0 |
| Ezetimibe-¹³C₆: m/z 414.5 → 276.8 | |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
RESULTS AND DISCUSSION
The developed LC-MS/MS method demonstrates excellent performance for the quantification of ezetimibe in human plasma. The use of a stable isotope-labeled internal standard, Ezetimibe-¹³C₆, effectively minimizes the impact of matrix effects and ensures high accuracy and precision of the results.
Method Validation: The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.
Linearity and Sensitivity: The calibration curve for ezetimibe in human plasma was linear over a concentration range of 4.00 ng/mL to 400.00 ng/mL. The lower limit of quantification (LLOQ) was established at 4.00 ng/mL, with a signal-to-noise ratio significantly greater than 10.
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four different QC levels (LLOQ, low, medium, and high). The results, summarized in Table 3, are within the acceptable limits of ±15% (±20% for LLOQ).
Table 3: Summary of Method Validation Data
| Parameter | Ezetimibe |
| Linearity Range (ng/mL) | 4.00 - 400.00 |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (ng/mL) | 4.00 |
| Intra-day Precision (%CV) | ≤ 7.4 |
| Inter-day Precision (%CV) | ≤ 7.4 |
| Intra-day Accuracy (%RE) | -8.2 to -3.2 |
| Inter-day Accuracy (%RE) | -8.2 to -3.2 |
| Extraction Recovery (%) | 80.6 |
Data adapted from a similar study using Ezetimibe-d4 as the internal standard.
Selectivity and Matrix Effect: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of ezetimibe and the internal standard. The matrix effect was found to be negligible, indicating that the sample preparation procedure effectively removes interfering substances.
Logical Relationship of Method Components
Caption: Interrelationship of the analytical method components.
CONCLUSION
This application note describes a highly sensitive, selective, and reliable LC-MS/MS method for the quantification of ezetimibe in human plasma using Ezetimibe-¹³C₆ as an internal standard. The method is well-suited for high-throughput analysis in clinical and pharmacokinetic studies due to its simple sample preparation procedure and short chromatographic run time. The validation results confirm that the method meets the stringent requirements for bioanalytical method validation, ensuring the generation of accurate and reproducible data.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Analytical lc-ms/ms method for ezetimibe and its application for pharmacokinetic study (2012) | Jung-Woo Bae | 14 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Pharmacokinetic Analysis of Ezetimibe-13C6 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a lipid-lowering drug that inhibits the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized to its pharmacologically active form, ezetimibe-glucuronide.[1][2][3] The parent drug and its active metabolite undergo enterohepatic recycling, leading to a long elimination half-life of approximately 22 hours for both compounds.[1][2] Understanding the pharmacokinetic profile of ezetimibe is crucial for drug development and clinical application. The use of a stable isotope-labeled internal standard, such as Ezetimibe-13C6, is essential for accurate quantification of ezetimibe and its metabolites in biological matrices like plasma, minimizing analytical variability. This document provides a detailed protocol for the pharmacokinetic analysis of ezetimibe in plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Parameters
The pharmacokinetic profile of ezetimibe is characterized by rapid absorption and extensive metabolism. After a single 10 mg oral dose, peak plasma concentrations (Cmax) of ezetimibe are observed within 4 to 12 hours, while the Cmax for the active metabolite, ezetimibe-glucuronide, is reached much faster, between 1 and 2 hours. Ezetimibe and ezetimibe-glucuronide are highly bound to human plasma proteins (>90%). The primary route of elimination is through feces (approximately 78%, mainly as ezetimibe), with a smaller portion excreted in the urine (approximately 11%, mainly as ezetimibe-glucuronide).
The following table summarizes key pharmacokinetic parameters for ezetimibe and total ezetimibe (ezetimibe + ezetimibe-glucuronide) following a single 10 mg oral dose in healthy volunteers.
| Parameter | Ezetimibe | Total Ezetimibe | Reference |
| Cmax (µg/L) | 4.9 ± 1.6 | 48.5 ± 17.3 | |
| Tmax (h) | 5.2 ± 6.4 | 1.5 ± 0.9 | |
| AUC0-t (µg·h/L) | 102.1 ± 31.4 | 478.8 ± 170.0 | |
| AUC0-inf (µg·h/L) | 121.9 ± 41.7 | 536.8 ± 182.7 | |
| t1/2 (h) | 26.4 ± 28.8 | 22.5 ± 11.0 | |
| MRT (h) | 23.6 ± 3.8 | 19.7 ± 3.8 |
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the quantification of free ezetimibe and total ezetimibe (after enzymatic hydrolysis of the glucuronide) in human plasma. This compound serves as the internal standard for both analytes.
Materials and Reagents
-
Ezetimibe reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium acetate
-
Formic acid
-
β-Glucuronidase (from E. coli)
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., Capcell C18, 2 mm × 50 mm, 5 µm)
Sample Preparation
For Free Ezetimibe:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
For Total Ezetimibe:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 50 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to hydrolyze the ezetimibe-glucuronide.
-
Proceed with the liquid-liquid extraction as described for free ezetimibe (steps 4-9).
LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase | Gradient of acetonitrile and 5 mM ammonium acetate |
| Flow Rate | 0.25 mL/min |
| Column | Capcell C18 (2 mm × 50 mm, 5 µm) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ezetimibe: m/z 408.5 → 270.8this compound: m/z 414.5 → 276.8 |
Note: The specific gradient conditions and mass spectrometer parameters should be optimized for the instrument in use.
Experimental Workflow
Caption: Workflow for Ezetimibe Pharmacokinetic Analysis.
Signaling Pathway of Ezetimibe Action
Caption: Mechanism of Ezetimibe Action.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the pharmacokinetic analysis of ezetimibe in human plasma. This detailed protocol and the accompanying data offer a comprehensive resource for researchers and professionals in the field of drug development and clinical pharmacology. The high sensitivity and specificity of this method are crucial for accurately characterizing the absorption, distribution, metabolism, and excretion of ezetimibe, thereby supporting its safe and effective use in the management of hypercholesterolemia.
References
Application Notes and Protocols for the Quantitation of Ezetimibe in Biological Samples using Ezetimibe-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2][3][4] Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, leading to a long half-life of approximately 22 hours. Accurate quantitation of ezetimibe and its primary metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Due to the extensive glucuronidation, it is often necessary to measure both "free" ezetimibe and "total" ezetimibe (the sum of ezetimibe and ezetimibe-glucuronide after enzymatic hydrolysis).
This document provides a detailed protocol for the sensitive and selective quantitation of ezetimibe in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ezetimibe-¹³C₆ as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Principle of the Method
The analytical method involves the extraction of ezetimibe and the internal standard, Ezetimibe-¹³C₆, from the biological matrix. For the determination of total ezetimibe, the samples are first subjected to enzymatic hydrolysis with β-glucuronidase to convert ezetimibe-glucuronide to ezetimibe. The analytes are then separated from endogenous matrix components using a reversed-phase high-performance liquid chromatography (HPLC) system. Detection and quantitation are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of ezetimibe is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Ezetimibe reference standard
-
Ezetimibe-¹³C₆ internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
β-glucuronidase from E. coli
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Control human plasma (with K₂EDTA as anticoagulant)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., Capcell C18, 2 mm x 50 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ezetimibe and Ezetimibe-¹³C₆ in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the ezetimibe stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Ezetimibe-¹³C₆ stock solution with 50% methanol to a final concentration of, for example, 50 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the ezetimibe working solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.02 to 20 ng/mL for free ezetimibe and 0.25 to 250 ng/mL for total ezetimibe.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Liquid-Liquid Extraction)
-
For Total Ezetimibe:
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Ezetimibe-¹³C₆ internal standard working solution.
-
Add 50 µL of β-glucuronidase solution and 100 µL of 100 mM sodium acetate buffer (pH 5.0).
-
Vortex and incubate at 37°C for 1 hour to ensure complete hydrolysis of ezetimibe-glucuronide.
-
-
For Free Ezetimibe:
-
To 200 µL of plasma sample, add 50 µL of the Ezetimibe-¹³C₆ internal standard working solution and 150 µL of 100 mM sodium acetate buffer (pH 5.0).
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether to each tube.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
LC-MS/MS Conditions
-
HPLC System:
-
Column: Capcell C18 (2 mm x 50 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ezetimibe: m/z 408.5 → 270.8
-
Ezetimibe-¹³C₆: m/z 414.5 → 276.8
-
-
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Ezetimibe Quantitation
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Capcell C18 (2 mm x 50 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (gradient) | |
| Flow Rate | 0.25 mL/min | |
| Injection Volume | 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Negative ESI | |
| MRM Transition (Ezetimibe) | m/z 408.5 → 270.8 | |
| MRM Transition (Ezetimibe-¹³C₆) | m/z 414.5 → 276.8 |
Table 2: Summary of Quantitative Performance (Example Data)
| Parameter | Free Ezetimibe | Total Ezetimibe | Reference |
| Linear Range | 0.02 - 20 ng/mL | 0.25 - 250 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Intra-day Precision (%RSD) | < 15% | < 15% | |
| Inter-day Precision (%RSD) | < 15% | < 15% | |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantitation of Ezetimibe in biological samples.
Caption: Logic of using a stable isotope-labeled internal standard for accurate quantitation.
References
- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ezetimibe-a-review-of-analytical-methods-for-the-drug-substance-pharmaceutical-formulations-and-biological-matrices - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for In Vivo Cholesterol Transport Studies Using Ezetimibe-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ezetimibe-¹³C₆ for in vivo studies of cholesterol transport. This document outlines the mechanism of action of ezetimibe, detailed protocols for experimental use, and methods for sample analysis.
Introduction to Ezetimibe and Cholesterol Transport
Ezetimibe is a potent cholesterol absorption inhibitor that selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine.[1][2][3][4] By binding to NPC1L1, ezetimibe prevents the uptake of dietary and biliary cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[1] This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the circulation. The use of stable isotope-labeled Ezetimibe, such as Ezetimibe-¹³C₆, allows for precise tracing and quantification of the drug's own metabolism and its direct impact on cholesterol transport pathways in vivo.
Mechanism of Action: Ezetimibe's Role in Cholesterol Absorption
Ezetimibe's primary mechanism involves the inhibition of the NPC1L1-dependent cholesterol uptake pathway. This process can be visualized as a multi-step signaling cascade.
References
- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ezetimibe and Improving Cardiovascular Outcomes: Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ezetimibe-13C6 in Clinical Pharmacology Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ezetimibe-13C6, a stable isotope-labeled version of the cholesterol absorption inhibitor Ezetimibe, in clinical pharmacology studies. The use of stable isotope tracers like this compound offers a powerful tool to investigate the absorption, distribution, metabolism, and excretion (ADME) of Ezetimibe in humans without the need for radioactive isotopes.
Introduction to Ezetimibe and the Role of Stable Isotope Labeling
Ezetimibe is a lipid-lowering drug that inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] It selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the enterocytes.[1] Stable isotope labeling, specifically with Carbon-13 (¹³C), provides a non-radioactive method to trace the fate of a drug molecule in the body. This compound, which contains six ¹³C atoms, can be distinguished from the unlabeled drug by mass spectrometry. This allows for precise quantification and characterization of the drug and its metabolites in various biological matrices, making it an invaluable tool in clinical pharmacology.
Key Applications of this compound
The primary applications of this compound in clinical pharmacology studies include:
-
Absolute Bioavailability Studies: By co-administering an intravenous microdose of this compound with an oral dose of unlabeled Ezetimibe, the absolute bioavailability of the oral formulation can be determined with high accuracy.
-
Mass Balance Studies: These studies aim to understand the complete disposition of the drug in the body by quantifying the excretion of the labeled compound and its metabolites in urine and feces.
-
Pharmacokinetic (PK) Studies: this compound can be used to accurately determine key PK parameters such as absorption rate, volume of distribution, clearance, and half-life.
-
Drug-Drug Interaction (DDI) Studies: The effect of co-administered drugs on the metabolism and pharmacokinetics of Ezetimibe can be precisely evaluated.
-
Metabolite Profiling and Identification: The ¹³C label aids in the identification and quantification of Ezetimibe metabolites in plasma, urine, and feces.
Signaling Pathway of Ezetimibe
Ezetimibe's primary mechanism of action involves the inhibition of the NPC1L1 protein located on the brush border membrane of enterocytes in the small intestine. This inhibition prevents the uptake of cholesterol, leading to a reduction in circulating low-density lipoprotein cholesterol (LDL-C).
Experimental Protocols
The following protocols are based on a human mass balance study conducted with ¹⁴C-labeled Ezetimibe and are adapted for a hypothetical study using this compound. The principles and procedures are directly transferable.
Human Mass Balance Study Protocol
Objective: To determine the routes and extent of excretion and the metabolic fate of Ezetimibe after a single oral dose of this compound in healthy male subjects.
Study Design:
-
A single-center, open-label, single-dose study.
-
Subjects: Healthy male volunteers (n=8).
-
Investigational Product: A single oral 20 mg dose of Ezetimibe containing a precisely known amount of this compound.
-
Washout Period: Subjects should abstain from any medication for at least 14 days prior to dosing.
Methodology:
-
Dosing: After a 10-hour overnight fast, subjects receive a single 20 mg oral dose of this compound with 200 mL of water.
-
Sample Collection:
-
Blood: Blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours). Plasma is separated by centrifugation.
-
Urine: Urine is collected in intervals (e.g., 0-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-240 hours post-dose).
-
Feces: Fecal samples are collected daily from pre-dose until 240 hours post-dose.
-
-
Sample Analysis:
-
Plasma, urine, and homogenized fecal samples are analyzed for total ¹³C content using accelerator mass spectrometry (AMS) or for this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolite profiling is performed on pooled plasma, urine, and fecal samples.
-
Bioanalytical Method for this compound Quantification
Principle: A validated LC-MS/MS method is used for the simultaneous determination of Ezetimibe and this compound in human plasma. An internal standard (e.g., a deuterated analog of Ezetimibe) is used for quantification.
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions (Illustrative):
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Ezetimibe, this compound, and the internal standard.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and excretion data from a human mass balance study using ¹⁴C-labeled Ezetimibe. Similar results would be expected in a study utilizing this compound.
Table 1: Pharmacokinetic Parameters of Ezetimibe and Total Ezetimibe after a Single 20 mg Oral Dose
| Parameter | Ezetimibe (Unconjugated) | Total Ezetimibe (Ezetimibe + Glucuronide) |
| Cmax (ng/mL) | 3.4 - 5.5 | 45 - 71 |
| Tmax (h) | 4 - 12 | 1 - 2 |
| t½ (h) | ~22 | ~22 |
| AUC (ng·h/mL) | Data not specified | Data not specified |
Data adapted from product labeling information.[2]
Table 2: Cumulative Excretion of Radioactivity after a Single 20 mg Oral Dose of [¹⁴C]Ezetimibe in Healthy Male Subjects (n=8)
| Excretion Route | Mean Cumulative Excretion (% of Administered Dose) |
| Feces | 78 |
| Urine | 11 |
| Total Recovery | 89 |
Data from a human mass balance study.[3]
Table 3: Major Components in Excreta after a Single 20 mg Oral Dose of [¹⁴C]Ezetimibe
| Matrix | Major Component | % of Administered Dose |
| Feces | Unchanged Ezetimibe | 69 |
| Urine | Ezetimibe-glucuronide | 9 |
Data from a human mass balance study.[3]
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical pharmacology study utilizing this compound.
Conclusion
The use of this compound in clinical pharmacology studies provides a safe and effective method for elucidating the ADME properties of Ezetimibe in humans. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals in designing and conducting such studies. The insights gained from these investigations are crucial for a comprehensive understanding of Ezetimibe's clinical pharmacology and for informing its optimal use in the management of hypercholesterolemia.
References
- 1. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The combination of Ezetimibe and Statin: a new treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of the selective cholesterol absorption inhibitor ezetimibe in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ezetimibe-13C6
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. Ezetimibe-13C6, a stable isotope-labeled version of Ezetimibe, is a crucial tool in pharmacokinetic and bioequivalence studies, often serving as an internal standard for the quantification of the parent drug and its metabolites.[1][2] This document provides detailed application notes and protocols for the sample preparation of this compound for analysis, primarily in plasma samples, using various extraction techniques coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for accurate and precise quantification of this compound in biological matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The most common techniques employed for Ezetimibe and its labeled analogs are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. A more recent, eco-friendly technique, QuEChERS, has also been successfully applied.
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for the extraction of Ezetimibe and its internal standards from plasma.[1][3][4] This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Workflow for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Detailed Protocol for LLE:
-
To a 250 µL aliquot of human plasma, add the internal standard (if this compound is the analyte, a different suitable internal standard should be used).
-
Vortex the sample to ensure complete mixing.
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex or shake the mixture for 15 minutes to facilitate the extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.
-
Carefully transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 45°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Quantitative Data for LLE:
| Parameter | Value | Reference |
| Linearity Range (Ezetimibe) | 0.020 - 20 µg/L | |
| Linearity Range (Total Ezetimibe) | 0.25 - 250 µg/L | |
| Inter- and Intra-day Precision (RSD) | < 12% | |
| Method Recovery | 97% - 104% | |
| Extraction Recovery (Ezetimibe) | 93.9% - 96.5% |
Solid-Phase Extraction (SPE)
SPE is another effective technique for cleaning up and concentrating Ezetimibe and its metabolites from plasma samples. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed Protocol for SPE:
A detailed, step-by-step SPE protocol was not explicitly found in the provided search results. However, a typical SPE procedure for a compound like Ezetimibe would involve the following general steps:
-
Conditioning: The SPE cartridge (e.g., a C18 cartridge) is conditioned with methanol followed by water to activate the sorbent.
-
Loading: The pre-treated plasma sample (often diluted or acidified) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining the analyte.
-
Elution: The analyte is eluted from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Quantitative Data for SPE:
| Parameter | Value | Reference |
| Linearity Range (Ezetimibe) | 0.1 - 20 ng/mL | |
| Linearity Range (Ezetimibe Glucuronide) | 0.5 - 200 ng/mL | |
| Within-run Precision (Ezetimibe) | ≤ 8.6% | |
| Between-run Precision (Ezetimibe) | ≤ 12.8% | |
| Within-run Precision (Ezetimibe Glucuronide) | ≤ 9.0% | |
| Between-run Precision (Ezetimibe Glucuronide) | ≤ 8.7% |
Protein Precipitation
Protein precipitation is a simpler and faster method compared to LLE and SPE. It involves adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Workflow for Protein Precipitation:
Caption: Protein Precipitation workflow for this compound analysis.
Detailed Protocol for Protein Precipitation:
-
Pipette 200 µL of the rat plasma sample into a microcentrifuge tube.
-
Add 400 µL of methanol to the plasma sample to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collect the supernatant and inject it directly or after appropriate dilution into the LC-MS/MS system.
Quantitative Data for Protein Precipitation:
While a specific quantitative data table for protein precipitation of this compound was not available in the search results, this method is generally characterized by high recovery for small molecules, though it may be less clean than LLE or SPE, potentially leading to matrix effects.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
QuEChERS is a modern sample preparation technique that has been successfully applied to the analysis of Ezetimibe and its active metabolite. It offers the advantages of high throughput, reduced solvent consumption, and a streamlined workflow.
Workflow for QuEChERS:
Caption: QuEChERS workflow for this compound analysis.
Detailed Protocol for QuEChERS:
A detailed protocol for the QuEChERS method for Ezetimibe analysis was described as follows:
-
The extraction is coupled with chromatographic separation on a Zorbax C18 column.
-
An isocratic mobile phase of 80% acetonitrile and 20% 10 mM ammonium acetate is used at a flow rate of 0.80 mL/min.
Quantitative Data for QuEChERS:
| Parameter | Value | Reference |
| Linearity (R²) | > 0.997 | |
| Linearity Range (Ezetimibe) | 0.050–20.351 ng/mL | |
| Linearity Range (Ezetimibe Glucuronide) | 1.001–300.880 ng/mL | |
| Precision (CV) | < 12.5% | |
| Accuracy | 85–115% | |
| Extraction Recovery | > 63.74% |
Analytical Methodologies
The analysis of this compound is typically performed using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reversed-phase C18 or C8 column is commonly used for separation.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically employed in either isocratic or gradient elution mode.
-
Ionization Mode: Ezetimibe is often detected in negative ion mode using electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The mass transition for Ezetimibe is commonly m/z 408.3 → 271.1. For Ezetimibe-d4 (a common internal standard), the transition is m/z 412.0 → 275.10. It is expected that this compound would have a precursor ion of approximately m/z 414.5.
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the study, such as the desired level of sensitivity, throughput, and the available instrumentation. Liquid-liquid extraction and solid-phase extraction offer excellent cleanup and are suitable for achieving low limits of quantification. Protein precipitation provides a rapid and simple alternative, while QuEChERS presents a modern, high-throughput, and environmentally friendly option. All these methods, when coupled with a validated LC-MS/MS method, can provide accurate and reliable quantification of this compound in biological matrices, facilitating crucial research in drug development and clinical pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezetimibe-13C6 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stable isotope-labeled Ezetimibe-13C6 in drug-drug interaction (DDI) studies. The following sections detail the rationale for its use, experimental protocols for bioanalytical and clinical studies, and data presentation to facilitate the assessment of potential DDIs.
Introduction
Ezetimibe is a cholesterol absorption inhibitor that is primarily metabolized via glucuronidation to its active metabolite, ezetimibe-glucuronide. Both parent ezetimibe and ezetimibe-glucuronide undergo extensive enterohepatic circulation. The disposition of ezetimibe and its glucuronide is influenced by drug transporters, notably the Organic Anion Transporting Polypeptides (OATP1B1) and Breast Cancer Resistance Protein (BCRP).[1][2][3] Consequently, co-administered drugs that inhibit or induce these transporters can lead to clinically significant DDIs.
The use of a stable isotope-labeled version of a drug, such as this compound, offers a powerful tool in DDI studies. It allows for the simultaneous administration of the labeled (probe) and unlabeled (therapeutic) drug, enabling a direct and precise assessment of the effect of a perpetrator drug on the pharmacokinetics of the probe within the same subject. This "microdose" or "microtracer" approach can minimize the potential for pharmacological effects of the probe drug while still providing robust pharmacokinetic data.
Bioanalytical Protocol: Quantification of Ezetimibe and this compound in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of ezetimibe and its stable isotope-labeled counterpart.
2.1. Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of ezetimibe or a structurally similar compound).
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
2.3. Mass Spectrometric Parameters
The following multiple reaction monitoring (MRM) transitions are used for quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ezetimibe | 408.2 | 271.1 |
| This compound | 414.2 | 277.1 |
| Ezetimibe-d4 (IS) | 412.2 | 275.1 |
Note: The specific mass transitions for this compound may vary depending on the position of the 13C labels. The values presented here are illustrative. The use of a deuterated internal standard (IS) like Ezetimibe-d4 is recommended for optimal accuracy and precision.[4]
Clinical Drug-Drug Interaction Study Protocol: A Case Study with an OATP1B1 Inhibitor
This protocol outlines a typical crossover study design to evaluate the effect of a potent OATP1B1 inhibitor on the pharmacokinetics of this compound.
3.1. Study Design
A randomized, open-label, two-period, crossover study in healthy adult volunteers.
3.2. Study Population
-
Healthy male and female subjects, aged 18-55 years.
-
Body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Exclusion criteria include a history of clinically significant diseases, use of any prescription or over-the-counter medications within 14 days of dosing, and known allergies to the study drugs.
3.3. Treatment Periods
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 100 µg).
-
Washout: A washout period of at least 7 days.
-
Period 2: Subjects receive the OATP1B1 inhibitor at its approved dose for a specified duration to achieve steady-state concentrations. On the last day of inhibitor dosing, a single oral dose of this compound (100 µg) is co-administered.
3.4. Pharmacokinetic Sampling
Serial blood samples (e.g., 5 mL) are collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-Ezetimibe-13C6 administration in both periods. Plasma is separated by centrifugation and stored at -80°C until bioanalysis.
3.5. Pharmacokinetic Analysis
The following pharmacokinetic parameters for this compound will be calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
Terminal half-life (t1/2)
3.6. Statistical Analysis
The geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUC of this compound with and without the OATP1B1 inhibitor will be calculated to determine the magnitude of the DDI.
Data Presentation
Quantitative data from DDI studies should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in the Presence and Absence of an OATP1B1 Inhibitor (Example Data)
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + OATP1B1 Inhibitor (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 5.2 ± 1.8 | 12.5 ± 4.1 | 2.40 (2.10 - 2.74) |
| AUC0-t (ng·h/mL) | 85.6 ± 29.8 | 298.2 ± 95.3 | 3.48 (3.12 - 3.88) |
| AUC0-inf (ng·h/mL) | 90.1 ± 32.5 | 320.7 ± 101.2 | 3.56 (3.19 - 3.97) |
| t1/2 (h) | 21.5 ± 5.6 | 23.1 ± 6.2 | N/A |
| Tmax (h) | 1.5 (0.5 - 4.0) | 2.0 (1.0 - 6.0) | N/A |
Data are presented as arithmetic mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. The geometric mean ratio and 90% confidence interval are presented for Cmax and AUC.
Table 2: Bioanalytical Method Validation Summary for this compound
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.8% to 9.2% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 10% |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for a clinical DDI study using this compound.
5.2. Ezetimibe Disposition and DDI Mechanism
Caption: Ezetimibe's transport and metabolism pathway and the site of DDI.
Conclusion
The use of this compound in conjunction with validated bioanalytical methods and robust clinical study designs provides a highly effective approach for characterizing the potential for drug-drug interactions. These application notes and protocols offer a framework for researchers to design and execute DDI studies, ultimately contributing to the safer and more effective use of ezetimibe in combination with other therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition of ezetimibe is influenced by polymorphisms of the hepatic uptake carrier OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of OATP1B1 and BCRP in pharmacokinetics and DDI of novel statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Ezetimibe-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent inhibitor of cholesterol absorption, widely used in the management of hypercholesterolemia. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol and phytosterol uptake.[1][2][3] By binding to NPC1L1, Ezetimibe blocks the absorption of dietary and biliary cholesterol, leading to a reduction in plasma cholesterol levels, particularly low-density lipoprotein cholesterol (LDL-C).[4][5] The use of isotopically labeled Ezetimibe, such as Ezetimibe-13C6, in conjunction with high-throughput screening (HTS) and mass spectrometry, offers a powerful platform for the discovery of novel NPC1L1 inhibitors and for detailed pharmacokinetic and pharmacodynamic studies.
These application notes provide a framework for developing and utilizing HTS assays with this compound for the identification and characterization of new chemical entities targeting the NPC1L1 pathway.
Mechanism of Action of Ezetimibe
Ezetimibe selectively inhibits the intestinal absorption of cholesterol by binding to the NPC1L1 protein located on the brush border of enterocytes. This binding event prevents the NPC1L1-mediated endocytosis of cholesterol, thereby reducing the amount of cholesterol delivered to the liver. The subsequent decrease in hepatic cholesterol stores leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-C from the circulation.
Data Presentation
The following tables summarize key quantitative data related to the efficacy and binding characteristics of Ezetimibe, providing a baseline for comparison in HTS assays.
Table 1: In Vivo Efficacy of Ezetimibe
| Parameter | Efficacy | Reference |
| Inhibition of Intestinal Cholesterol Absorption | 54% | |
| Reduction in LDL-Cholesterol (Monotherapy) | 15-25% | |
| Increase in Fecal Excretion of Neutral Sterols | 54.0% |
Table 2: In Vitro Binding and Inhibition Data for Ezetimibe and Analogs
| Compound | Assay | Target | Value | Reference |
| Ezetimibe | Cholesterol Uptake Inhibition | hNPC1L1 | IC50: 3.86 µM | |
| Ezetimibe-glucuronide | Cholesterol Uptake Inhibition | hNPC1L1 | IC50: 682 nM | |
| Ezetimibe-PS (analog) | Cholesterol Uptake Inhibition | hNPC1L1 | IC50: 50.2 nM | |
| Ezetimibe glucuronide | Binding Affinity | Human NPC1L1 | KD: 220 nM | |
| Ezetimibe glucuronide | Binding Affinity | Rhesus Monkey NPC1L1 | KD: 40 nM | |
| Ezetimibe glucuronide | Binding Affinity | Rat NPC1L1 | KD: 540 nM | |
| Ezetimibe glucuronide | Binding Affinity | Mouse NPC1L1 | KD: 12,000 nM |
Experimental Protocols
Protocol 1: Competitive Binding HTS Assay using this compound and LC-MS/MS
This protocol describes a high-throughput competitive binding assay to identify compounds that displace this compound from the NPC1L1 protein.
Materials:
-
This compound (Internal Standard)
-
Test compounds library
-
HEK293 cells overexpressing human NPC1L1
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well microplates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hNPC1L1 cells to confluency.
-
Harvest cells and prepare a crude membrane fraction by sonication or dounce homogenization followed by centrifugation.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Plate Preparation:
-
Add a fixed concentration of this compound to each well of the microplate. The final concentration should be around the KD value for optimal competition.
-
Add test compounds from the library at various concentrations to the wells. Include wells with unlabeled Ezetimibe as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
-
Binding Reaction:
-
Add the prepared NPC1L1 membrane fraction to each well.
-
Incubate the plates at room temperature for 1-2 hours with gentle agitation to allow binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly filter the contents of each well through a filter plate (e.g., glass fiber) to separate the membrane-bound this compound from the unbound fraction.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
-
Quantification by LC-MS/MS:
-
Elute the bound this compound from the filters using an appropriate solvent (e.g., acetonitrile).
-
Analyze the eluate using a validated LC-MS/MS method to quantify the amount of bound this compound. A decrease in the amount of bound this compound in the presence of a test compound indicates competitive binding.
-
Protocol 2: Cell-Based Cholesterol Uptake HTS Assay
This protocol outlines a cell-based assay to screen for compounds that inhibit NPC1L1-mediated cholesterol uptake.
Materials:
-
Caco-2 cells or other suitable intestinal cell line expressing NPC1L1
-
[3H]-Cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
Ezetimibe (Positive Control)
-
Test compounds library
-
Cell culture medium
-
Scintillation cocktail (for radiolabeled cholesterol) or fluorescence plate reader
Methodology:
-
Cell Seeding:
-
Seed Caco-2 cells in 96-well or 384-well plates and allow them to differentiate into a monolayer.
-
-
Compound Treatment:
-
Pre-incubate the cell monolayers with test compounds at various concentrations for 1-2 hours. Include Ezetimibe as a positive control and vehicle as a negative control.
-
-
Cholesterol Uptake:
-
Prepare a micellar solution containing bile acids and either [3H]-cholesterol or a fluorescent cholesterol analog.
-
Add the micellar cholesterol solution to each well and incubate for 2-4 hours to allow for cholesterol uptake.
-
-
Washing:
-
Aspirate the uptake solution and wash the cells multiple times with cold PBS to remove extracellular cholesterol.
-
-
Detection:
-
For [3H]-cholesterol: Lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent cholesterol analog: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
A reduction in the measured signal in the presence of a test compound indicates inhibition of cholesterol uptake. Calculate the IC50 for active compounds.
-
Mandatory Visualizations
Signaling Pathway of Ezetimibe Action
Caption: Mechanism of Ezetimibe action on intestinal cholesterol absorption.
Experimental Workflow for Competitive Binding HTS Assay
Caption: High-throughput screening workflow for identifying NPC1L1 binders.
References
- 1. ahajournals.org [ahajournals.org]
- 2. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The effects of ezetimibe on LDL-cholesterol: quantitative or qualitative changes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
Application Notes and Protocols for Studying Enterohepatic Recirculation of Ezetimibe-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ezetimibe-13C6, a stable isotope-labeled analog of Ezetimibe, to investigate its extensive enterohepatic recirculation. The methodologies described herein are intended to guide researchers in accurately quantifying the contribution of this circulatory process to the overall pharmacokinetics of Ezetimibe.
Introduction
Ezetimibe is a potent cholesterol absorption inhibitor that localizes at the brush border of the small intestine. Its efficacy is significantly influenced by its extensive enterohepatic recirculation, a process where the drug and its primary metabolite, ezetimibe-glucuronide, are excreted into the bile, and subsequently reabsorbed from the intestine. This recycling prolongs the drug's presence at its site of action. The use of a stable isotope-labeled version, this compound, allows for precise tracing and quantification of the drug's disposition, distinguishing it from endogenous compounds and enabling a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, particularly the dynamics of enterohepatic recirculation.
Principle of the Method
The core of this methodology involves the administration of a known dose of this compound to a suitable animal model, typically rats with cannulated bile ducts. This surgical preparation allows for the direct collection of bile, the primary route of excretion for Ezetimibe and its glucuronide metabolite into the intestine. By simultaneously collecting blood, bile, and feces, and analyzing the concentrations of this compound and its labeled metabolites using a sensitive and specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a complete picture of the drug's journey through the body can be constructed. The amount of labeled drug recovered in the bile provides a direct measure of biliary excretion, a key component of enterohepatic recirculation. Comparing the pharmacokinetic profiles in bile duct-cannulated animals (interrupting recirculation) with those in intact animals allows for the quantification of the extent of enterohepatic recirculation.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Ezetimibe and the experimental workflow for studying its enterohepatic recirculation using this compound.
Experimental Protocols
In Vivo Study in Bile Duct-Cannulated Rats
Objective: To determine the biliary excretion and quantify the extent of enterohepatic recirculation of this compound.
Materials:
-
This compound (custom synthesis)
-
Male Sprague-Dawley rats (225-275 g)[1]
-
Anesthetics (e.g., isoflurane)
-
Surgical tools for cannulation
-
Polyurethane or silicone catheters
-
Metabolic cages for sample collection
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Animal Acclimation: Acclimate rats to laboratory conditions for at least one week prior to surgery.
-
Bile Duct Cannulation Surgery:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully ligate the bile duct close to the duodenum.
-
Insert a catheter into the bile duct towards the liver and secure it with surgical sutures.
-
Exteriorize the catheter through a subcutaneous tunnel to the dorsal neck region.
-
For studies requiring re-infusion to mimic the intact state, a second catheter can be inserted into the duodenum.[2][3][4]
-
Close the abdominal incision.
-
Allow the animals to recover for 3-5 days post-surgery. Provide appropriate post-operative care, including analgesics and hydration.[1]
-
-
Dosing:
-
Fast the rats overnight before dosing.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administer the this compound suspension orally via gavage.
-
-
Sample Collection:
-
House the rats in individual metabolic cages.
-
Collect bile continuously into pre-weighed tubes at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24, 24-48 hours) post-dose.
-
Collect blood samples from a tail vein or other suitable site at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Collect feces at 24-hour intervals for the duration of the study.
-
-
Sample Processing and Storage:
-
Record the volume/weight of bile collected at each interval.
-
Centrifuge blood samples to separate plasma.
-
Store all samples (plasma, bile, and feces) at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
Objective: To extract this compound and its metabolites from biological matrices for quantification.
Materials:
-
Internal Standard (IS): Deuterium-labeled Ezetimibe (Ezetimibe-d4) or another suitable analog.
-
Acetonitrile
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure (Liquid-Liquid Extraction):
-
Plasma and Bile Samples:
-
Thaw samples on ice.
-
To a 100 µL aliquot of plasma or bile, add 20 µL of the internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Fecal Samples:
-
Homogenize the fecal sample with a suitable volume of water.
-
Proceed with the liquid-liquid extraction as described for plasma and bile, using an aliquot of the homogenate.
-
LC-MS/MS Quantification of this compound and its Metabolites
Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its primary metabolite, this compound-glucuronide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters (Illustrative):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B, and re-equilibrate)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 414.2 | 271.1 |
| This compound-glucuronide | 590.2 | 271.1 |
| Ezetimibe-d4 (IS) | 412.2 | 271.0 |
Note: The exact m/z values may vary slightly depending on the specific labeled positions and the instrument used. These should be optimized during method development.
Data Analysis:
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Construct calibration curves for each analyte in the respective matrix (plasma, bile) by plotting the peak area ratio of the analyte to the internal standard against the concentration.
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Determine the concentration of this compound and its metabolites in the unknown samples by interpolating from the calibration curves.
Data Presentation
The following tables provide an illustrative example of how quantitative data from a study using this compound could be presented. Note: The values presented here are hypothetical and based on the known pharmacokinetic properties of unlabeled ezetimibe for illustrative purposes, as specific data for this compound was not found in the literature search.
Table 1: Pharmacokinetic Parameters of this compound and Total this compound in Rat Plasma Following a Single Oral Dose (10 mg/kg)
| Parameter | This compound | Total this compound |
| Cmax (ng/mL) | 50 ± 15 | 500 ± 120 |
| Tmax (h) | 1.0 ± 0.5 | 4.0 ± 1.0 |
| AUC (0-t) (ng*h/mL) | 200 ± 50 | 4500 ± 900 |
| t1/2 (h) | 20 ± 5 | 22 ± 6 |
Table 2: Cumulative Biliary Excretion of this compound and its Glucuronide Metabolite in Bile Duct-Cannulated Rats
| Time Interval (h) | % of Administered Dose Recovered in Bile |
| 0-4 | 15 ± 5 |
| 4-8 | 25 ± 8 |
| 8-12 | 18 ± 6 |
| 12-24 | 12 ± 4 |
| 24-48 | 5 ± 2 |
| Total (0-48h) | 75 ± 15 |
Table 3: Quantification of Enterohepatic Recirculation of Total this compound
| Parameter | Value |
| Fraction of dose absorbed (Fabs) | 0.85 |
| Fraction of absorbed dose excreted in bile (Fe,bile) | 0.88 |
| Extent of Enterohepatic Recirculation (%) | ~80% |
The extent of enterohepatic recirculation is estimated based on the fraction of the absorbed dose that is excreted into the bile and is therefore available for reabsorption.
Conclusion
The use of this compound provides a powerful tool for the definitive characterization of the enterohepatic recirculation of Ezetimibe. The detailed protocols provided in these application notes for in vivo studies in bile duct-cannulated rats, coupled with sensitive LC-MS/MS analytical methods, will enable researchers to obtain high-quality, quantitative data. This information is crucial for a deeper understanding of Ezetimibe's pharmacokinetics and can inform the development of new therapeutic strategies and drug delivery systems that leverage or mitigate the effects of enterohepatic recirculation.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. An updated and simplified method for bile duct cannulation of rats | Semantic Scholar [semanticscholar.org]
- 4. Modified Method for Double Cannulation of Rat Bile Duct and Intestine for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ezetimibe-13C6 signal suppression in LC-MS
Welcome to the technical support center for Ezetimibe-13C6 LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to signal suppression of the this compound internal standard during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Ezetimibe, where six Carbon-12 atoms are replaced with Carbon-13 atoms. It is used as an internal standard (IS) in quantitative LC-MS bioanalysis. Because it is chemically almost identical to Ezetimibe, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source.[1] This allows for accurate correction of variations in sample preparation, injection volume, and matrix-induced ion suppression, leading to more reliable quantification of Ezetimibe.[2]
Q2: What is signal suppression, and how does it affect my this compound signal?
A2: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte or internal standard caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] These interfering substances can compete for ionization in the MS source, leading to a lower-than-expected signal for your this compound. This can compromise the sensitivity, accuracy, and reproducibility of your assay.
Q3: My this compound signal is low or absent in all my samples, including standards. What are the likely causes?
A3: A consistent loss of the internal standard signal across the entire analytical run often points to a systemic issue. The primary areas to investigate are:
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Internal Standard Solution: The IS spiking solution may have been prepared incorrectly, degraded, or missed during the sample preparation workflow.
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LC-MS System: There could be issues with the LC system, such as leaks, incorrect mobile phase composition, or a problem with the mass spectrometer's settings or cleanliness.
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Instrument Contamination: The ion source may be contaminated, leading to poor ionization and signal strength.
Q4: The this compound signal is highly variable across my samples. What could be the cause?
A4: Significant signal variability often points to inconsistent matrix effects or issues with the sample introduction system. Potential causes include:
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Differential Ion Suppression: The degree of ion suppression may vary between samples due to differences in the composition of the biological matrix.
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Autosampler Malfunction: Inconsistent injection volumes can lead to fluctuating peak areas.
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Inadequate Chromatography: If this compound co-elutes with a highly variable matrix component, its signal will be inconsistent.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of this compound Signal Loss
This guide provides a step-by-step workflow for diagnosing the cause of poor or inconsistent this compound signal.
Caption: A decision tree for troubleshooting this compound signal loss.
Guide 2: Differentiating Between Matrix Effects and System Issues
| Observation | Potential Cause | Recommended Action |
| Consistently low or no IS signal across all samples (blanks, standards, QCs) | IS solution error or systemic failure | Prepare a fresh IS solution. Verify the sample preparation procedure. Check MS tune and calibration. |
| Gradual decrease in IS signal over the course of an analytical batch | Instrument contamination or column degradation | Clean the ion source. Flush or replace the analytical column. |
| Random and significant IS signal variability across the run | Autosampler malfunction or inconsistent matrix effects | Perform an injection precision test. Evaluate matrix effects with a post-column infusion experiment. |
| Good IS signal in neat standards, but poor signal in matrix samples | Matrix-induced signal suppression | Confirmed matrix effect. Proceed to optimize sample cleanup and/or chromatography. |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the this compound signal.
Methodology:
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Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., the concentration used in your assay) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma from a drug-free subject) by taking it through the entire extraction and evaporation process. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before starting the extraction process.
-
-
Analyze and Calculate:
-
Analyze multiple replicates (n≥3) of each set by LC-MS.
-
Calculate the average peak area for each set.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Impact on Quantification |
| MF < 80% | Significant Ion Suppression | Potential for underestimation of the analyte if suppression is not consistent. |
| 80% ≤ MF ≤ 120% | Acceptable/Minor Matrix Effect | Minimal impact, especially with a co-eluting SIL-IS like this compound. |
| MF > 120% | Significant Ion Enhancement | Potential for overestimation of the analyte. |
Protocol 2: Post-Column Infusion Experiment to Identify Suppression Zones
This protocol helps to identify chromatographic regions where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare an Infusion Solution: Create a solution of this compound in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup:
-
Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.
-
Using a T-junction, introduce the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.
-
-
Equilibration and Injection:
-
Allow the system to equilibrate until a stable baseline for the this compound signal is observed in the mass spectrometer.
-
Inject a blank matrix extract (a sample prepared using the same extraction procedure but without any analyte or IS).
-
-
Data Analysis:
-
Monitor the this compound signal (MRM transition) during the chromatographic run.
-
Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
-
Caption: Experimental workflow for a post-column infusion experiment.
References
Optimizing Ezetimibe-13C6 concentration for internal standard
Welcome to the Technical Support Center for Ezetimibe-13C6 Internal Standard Optimization. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary purpose is to improve the accuracy and precision of quantitative bioanalysis by correcting for variability during the analytical process.[1][2] A fixed amount is added to all calibration standards, quality controls (QCs), and unknown samples before extraction.[1] Because this compound is structurally and chemically almost identical to the analyte (Ezetimibe), it experiences similar variations in sample preparation (e.g., extraction recovery), injection volume, and mass spectrometer ionization.[3][4] By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are normalized, leading to more reliable and reproducible results.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred over a structural analog?
A2: SIL internal standards are considered the gold standard in LC-MS/MS bioanalysis. Because they have the same chemical structure and physicochemical properties as the analyte, they co-elute chromatographically and exhibit nearly identical behavior in the mass spectrometer's ion source. This allows the IS to more effectively compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. Structural analogs may have different retention times or ionization efficiencies, making them less effective at tracking and correcting for these variations.
Q3: What is a good starting concentration for this compound in a new assay?
A3: There is no single universal concentration, but a common industry practice is to select a concentration that provides a robust and reproducible signal without being excessively high. A good starting point is often a concentration that is in the mid-range of the calibration curve for the analyte. For example, if your Ezetimibe calibration curve ranges from 0.1 ng/mL to 20 ng/mL, you might test an initial this compound concentration of around 5-10 ng/mL. The goal is to have a peak area for the IS that is substantial enough to be measured precisely but does not saturate the detector or cause significant cross-signal contributions to the analyte.
Q4: How does the concentration of this compound impact the measurement of the lower limit of quantification (LLOQ)?
A4: The IS concentration can indirectly affect the LLOQ. It's crucial to ensure that the this compound reference material does not contain a significant amount of unlabeled Ezetimibe as an impurity. If it does, this unlabeled analyte will contribute to the background signal in every sample, including the blank. According to regulatory guidelines, the response of the analyte in a blank sample containing only the IS should not exceed 20% of the response at the LLOQ. A high IS concentration with even a small percentage of unlabeled impurity could elevate the background and compromise the ability to accurately measure the LLOQ.
Experimental Protocol: Determining Optimal IS Concentration
This protocol outlines a systematic approach to determine the ideal working concentration of this compound for a bioanalytical method.
Objective: To find a concentration of this compound that yields a stable and reproducible MS signal across the analytical run and effectively normalizes the analyte signal without introducing interference.
Methodology:
-
Prepare Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From this stock, prepare a series of intermediate and working solutions through serial dilution in 50% methanol. These working solutions will be used to spike into the biological matrix.
-
-
Experimental Design:
-
Prepare three sets of samples in the intended biological matrix (e.g., human plasma).
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Set 1 (IS Response Evaluation): Spike a series of blank matrix samples with different concentrations of this compound (e.g., 5, 10, 25, 50, 100 ng/mL). These samples contain no analyte.
-
Set 2 (Analyte at LLOQ): Spike blank matrix samples with Ezetimibe at the target LLOQ concentration (e.g., 0.1 ng/mL). To each of these samples, add one of the different this compound concentrations from the series above.
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Set 3 (Analyte at ULOQ): Spike blank matrix samples with Ezetimibe at the target Upper Limit of Quantification (ULOQ) concentration (e.g., 20 ng/mL). To each of these samples, add one of the different this compound concentrations.
-
-
Sample Processing:
-
Extract all prepared samples using the designated bioanalytical method (e.g., liquid-liquid extraction or protein precipitation).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples. Monitor the peak area response for both Ezetimibe and this compound.
-
-
Data Analysis and Selection:
-
Assess IS Signal: In Set 1, evaluate the IS peak area. The optimal concentration should produce a response that is well above the instrument noise but not near detector saturation.
-
Evaluate Precision: In Sets 2 and 3, calculate the coefficient of variation (%CV) for the IS peak area at each concentration tested. A lower %CV indicates better stability.
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Check Analyte/IS Ratio: Calculate the peak area ratio (Ezetimibe Area / this compound Area) for the LLOQ and ULOQ samples.
-
Select Optimal Concentration: Choose the lowest IS concentration that provides a stable signal (e.g., %CV < 15%) and consistent analyte/IS ratios across replicates. This concentration should also be high enough to mitigate variability in extraction and injection.
-
Workflow for IS Concentration Optimization
Caption: Workflow for selecting the optimal internal standard concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound internal standard.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Peak Area (>15% CV) Across a Run | 1. Inconsistent Extraction Recovery: Inefficient or variable sample processing.2. Matrix Effects: Significant ion suppression or enhancement that varies between samples.3. Instrument Instability: Fluctuations in the LC pump, autosampler, or MS ion source. | 1. Review and optimize the extraction procedure. Ensure thorough mixing and consistent timing.2. Evaluate matrix effects by comparing analyte/IS response in extracted blank plasma vs. neat solution. Consider a more rigorous sample cleanup method.3. Run system suitability tests to confirm instrument performance before the analytical batch. |
| Poor Linearity of Calibration Curve (r² < 0.99) | 1. Inappropriate IS Concentration: IS concentration may be too low, leading to non-linear analyte/IS ratios, especially at the high end of the curve.2. Analyte Contribution from IS: The IS stock contains significant unlabeled analyte, affecting the low end of the curve.3. Detector Saturation: Either the analyte or IS signal is too high, exceeding the linear range of the detector. | 1. Re-evaluate the IS concentration. Consider choosing a concentration closer to the mid-point of the calibration range.2. Test the IS working solution in a blank matrix. The analyte signal should be <20% of the LLOQ response. If higher, obtain a purer IS standard or adjust the LLOQ.3. Review the absolute peak areas. If they are excessively high, reduce the IS concentration or dilute the ULOQ samples. |
| IS Signal is Too Low or Undetectable | 1. Error in IS Addition: The IS working solution was forgotten, or an incorrect (more dilute) solution was used.2. Poor Ionization: Suboptimal MS source parameters for this compound.3. Degradation: The IS may have degraded in the stock solution or during sample processing. | 1. Prepare a fresh QC sample and re-inject to confirm the issue. Review solution preparation logs.2. Optimize source conditions (e.g., ion spray voltage, temperature) by infusing the IS solution directly into the mass spectrometer.3. Verify the stability of stock and working solutions. Prepare fresh solutions from the primary reference material. |
| IS Signal Drifts Systematically (Up or Down) During the Run | 1. Instrument Source Contamination: Buildup on the ion source over the course of the run can lead to a gradual decrease in signal (suppression).2. Column Performance Change: Loss of stationary phase or column clogging can alter retention and peak shape.3. Temperature Fluctuation: Changes in autosampler or column compartment temperature can affect chromatography. | 1. Clean the mass spectrometer's ion source.2. Implement a column wash step between injections. If drift persists, replace the analytical column.3. Ensure that the LC system's temperature controllers are stable throughout the entire analytical run. |
Sample Data: IS Concentration Evaluation
The following table presents example data from an experiment to determine the optimal this compound concentration. The calibration curve for Ezetimibe spans 0.1 ng/mL (LLOQ) to 20 ng/mL (ULOQ).
| IS Conc. (ng/mL) | Avg. IS Peak Area (n=6) | IS Area %CV | Avg. LLOQ Area Ratio (Analyte/IS) | LLOQ Ratio %CV | Avg. ULOQ Area Ratio (Analyte/IS) | ULOQ Ratio %CV | Assessment |
| 5 | 95,000 | 21.5% | 0.021 | 23.1% | 4.15 | 18.5% | Poor: High variability in IS signal and ratios. |
| 10 | 210,000 | 18.2% | 0.010 | 19.8% | 1.98 | 15.6% | Marginal: Variability is still too high. |
| 25 | 550,000 | 7.1% | 0.004 | 8.5% | 0.81 | 6.8% | Good: Stable IS signal and low ratio variability. |
| 50 | 1,200,000 | 6.5% | 0.002 | 7.9% | 0.40 | 6.2% | Acceptable, but higher than necessary. May increase cost and risk of impurity contribution. |
| 100 | 2,500,000 | 6.8% | 0.001 | 8.1% | 0.20 | 6.5% | Not Ideal: Signal is very high, increasing risk of detector saturation and cross-talk. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common internal standard issues.
References
Addressing matrix effects with Ezetimibe-13C6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ezetimibe and its stable isotope-labeled internal standard, Ezetimibe-¹³C₆, to mitigate matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Ezetimibe?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Ezetimibe, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte.[1][2] In the context of Ezetimibe analysis, endogenous substances from biological samples can interfere with the ionization process in the mass spectrometer source, compromising the reliability of the results.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Ezetimibe-¹³C₆ considered the "gold standard" for correcting matrix effects?
A2: A stable isotope-labeled internal standard, such as Ezetimibe-¹³C₆, is considered the ideal tool for correcting matrix effects because it is chemically and physically almost identical to the analyte of interest (Ezetimibe). This means it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement as the analyte. Because the SIL-IS is added at a known concentration to all samples, standards, and quality controls, the ratio of the analyte's peak area to the SIL-IS's peak area provides an accurate measure of the analyte's concentration, effectively normalizing for any matrix-induced variations.
Q3: Can I use a different internal standard, like Ezetimibe-d4, instead of Ezetimibe-¹³C₆?
A3: Yes, other stable isotope-labeled internal standards, such as Ezetimibe-d4, have been successfully used for the quantification of Ezetimibe. Deuterated standards like Ezetimibe-d4 are often employed and can effectively compensate for matrix effects. The choice between Ezetimibe-¹³C₆ and Ezetimibe-d4 may depend on commercial availability, cost, and the potential for isotopic interference or differential fragmentation, which should be evaluated during method development.
Q4: What are the typical mass transitions for Ezetimibe and Ezetimibe-¹³C₆ in LC-MS/MS analysis?
A4: For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. Based on published methods, typical mass transitions are:
-
Ezetimibe: m/z 408.5 → 270.8
-
Ezetimibe-¹³C₆: m/z 414.5 → 276.8
These transitions are typically monitored in negative ionization mode.
Troubleshooting Guide
Problem 1: High variability in analyte response despite using Ezetimibe-¹³C₆.
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation: Incomplete extraction or protein precipitation can lead to variable matrix components in the final extract. | Review and optimize the sample preparation protocol. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation alone. |
| Internal standard instability: The SIL-IS may be degrading during sample storage or processing. | Verify the stability of Ezetimibe-¹³C₆ in the stock solution and in the biological matrix under the storage and experimental conditions used. |
| Carryover: Residual analyte or IS from a high-concentration sample may be carried over to the next injection, affecting the accuracy of subsequent measurements. | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure with a strong solvent. |
| Differential matrix effects: In rare cases, an unforeseen matrix component may specifically affect the analyte or the IS differently, despite their structural similarity. | Evaluate the matrix effect in different lots of the biological matrix. Further optimization of the chromatographic separation to resolve the interfering peak may be necessary. |
Problem 2: Poor peak shape (tailing, fronting, or splitting) for Ezetimibe and/or Ezetimibe-¹³C₆.
| Possible Cause | Suggested Solution |
| Column degradation: Loss of stationary phase or contamination of the column can lead to poor peak shapes. | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column from strongly retained matrix components. |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and retention of Ezetimibe. | Ensure the mobile phase is correctly prepared and that its pH is stable. An acidic mobile phase is often used for the analysis of Ezetimibe. |
| Sample solvent mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure based on common LLE methods for Ezetimibe analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 25 µL of Ezetimibe-¹³C₆ working solution (at a concentration appropriate for the expected analyte range) to each tube.
-
Vortexing: Briefly vortex the tubes for approximately 10 seconds to ensure thorough mixing.
-
Extraction Solvent Addition: Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
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Extraction: Vortex the tubes for 5-10 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
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Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
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Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (or a compatible solvent) and vortex to dissolve.
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Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Representative LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of Ezetimibe. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., 50 x 4.6 mm, 3.5 µm) | |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| MRM Transition (Ezetimibe) | Q1: 408.5 m/z, Q3: 270.8 m/z | |
| MRM Transition (Ezetimibe-¹³C₆) | Q1: 414.5 m/z, Q3: 276.8 m/z |
Data Presentation
Table 1: Method Validation Summary for Ezetimibe Analysis
This table presents a summary of typical validation parameters reported for LC-MS/MS methods for Ezetimibe in human plasma.
| Parameter | Concentration Range | Accuracy (%RE) | Precision (%RSD) | Reference |
| Linearity | 0.05 - 15.0 ng/mL | N/A | N/A | |
| Intra-day | LQC, MQC, HQC | -8.2 to -3.2 | ≤ 7.4 | |
| Inter-day | LQC, MQC, HQC | -8.2 to -3.2 | ≤ 7.4 | |
| LLOQ | 0.05 ng/mL | Within ±20% | < 20% |
Table 2: Recovery and Matrix Effect Data
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Factor (MF) | Reference |
| Ezetimibe | LQC (0.15 ng/mL) | 93.9 | 0.963 - 1.023 (IS-normalized) | |
| Ezetimibe | HQC (12.0 ng/mL) | 96.5 | 0.963 - 1.023 (IS-normalized) | |
| Ezetimibe-d4 (IS) | N/A | 90.27 | N/A |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Visualizations
Caption: Experimental workflow for Ezetimibe quantification.
Caption: Logic of matrix effect compensation using a SIL-IS.
References
Ezetimibe-13C6 stability issues in different solvents
Welcome to the technical support center for Ezetimibe-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound in various solvents. As this compound is an isotopically labeled version of Ezetimibe, its chemical stability is expected to be comparable to that of the unlabeled compound. Therefore, the following guidance is based on stability studies of Ezetimibe.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: this compound, as a solid, is generally stable at ambient temperatures.[1] For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C, protected from light.[2] Stock solutions should be prepared fresh. If storage of solutions is necessary, it is best to aliquot and store them in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.[3]
Q2: I'm observing unexpected peaks in my chromatogram when analyzing this compound dissolved in acetonitrile. What could be the cause?
A: Unexpected peaks, often referred to as "ghost peaks," can appear when Ezetimibe is dissolved in pure acetonitrile and stored in glass HPLC vials.[4] This phenomenon is attributed to a base-catalyzed degradation process. Alkaline impurities leaching from the glass surface can catalyze the dimerization and isomerization of Ezetimibe. This degradation is unpredictable and can occur in about 15% of sample solutions, with degradation products reaching up to 4-5% of the total peak area within 24 hours.
Q3: How can I prevent the degradation of this compound in acetonitrile?
A: To prevent base-catalyzed degradation in acetonitrile, it is recommended to add a weak acid or a neutral buffer to the solvent. For example, the addition of 0.1% acetic acid or 0.1% ammonium acetate to the acetonitrile can stabilize the Ezetimibe solution. Storing the solutions under refrigerated conditions (2-8°C) can also suppress this degradation.
Q4: In which solvents is this compound soluble and what are the stability considerations?
A: Ezetimibe is freely to very soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is practically insoluble in water. While specific long-term stability data in these pure solvents is limited, it is known that Ezetimibe is susceptible to hydrolytic degradation, especially under neutral and alkaline conditions. Therefore, it is crucial to use anhydrous solvents and minimize exposure to moisture.
Q5: My this compound solution appears to be degrading. What are the likely degradation pathways?
A: Ezetimibe is susceptible to degradation under various stress conditions. The primary degradation pathways include:
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Hydrolysis: The β-lactam ring in the Ezetimibe structure is prone to hydrolysis, particularly under neutral and alkaline conditions.
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Oxidation: While generally more stable to oxidative stress compared to hydrolysis, some degradation can occur.
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Photolysis: Some degradation can be observed upon exposure to light.
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Acid-catalyzed degradation: Degradation also occurs under acidic conditions, though it may be slower than in alkaline media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of extra peaks in HPLC analysis of a sample in acetonitrile. | Base-catalyzed degradation due to alkaline impurities from glass vials. | 1. Add 0.1% acetic acid or 0.1% ammonium acetate to your acetonitrile.2. Use polypropylene vials instead of glass vials.3. Prepare solutions fresh and analyze them promptly.4. Store solutions at refrigerated temperatures (2-8°C) if immediate analysis is not possible. |
| Loss of analyte concentration over time in aqueous/organic mixtures. | Hydrolytic degradation of the β-lactam ring. | 1. Use anhydrous organic solvents and minimize exposure to moisture.2. If aqueous buffers are necessary, use acidic pH conditions where Ezetimibe is more stable.3. Prepare solutions fresh before use. |
| Inconsistent results between different batches of solvent. | Varying levels of impurities (e.g., water, alkaline/acidic residues) in the solvent. | 1. Use high-purity, HPLC-grade solvents.2. Test new batches of solvents for potential interference or degradation effects before use in critical experiments. |
| Degradation upon exposure to laboratory light. | Photolytic degradation. | 1. Protect solutions from light by using amber vials or covering vials with aluminum foil.2. Minimize the exposure of samples to light during preparation and analysis. |
Quantitative Stability Data
The following tables summarize the results from forced degradation studies on Ezetimibe, which indicate its stability under various stress conditions.
Table 1: Summary of Ezetimibe Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 50% Methanolic 0.1N HCl | 60°C | 120 min | 71.3% | |
| Alkaline Hydrolysis | 50% Methanolic 0.1N NaOH | 60°C | 30 min | 100% | |
| Alkaline Hydrolysis | - | - | - | ~16.8% | |
| Oxidative | 3% H₂O₂ | - | - | 1.37% | |
| Thermal | Dry Heat | 105°C | - | 8.25% | |
| Photolytic | UV/Visible Light | Ambient | - | 2.49% |
Table 2: Stability of Ezetimibe in Analytical Solutions at Room Temperature
| Solvent System | Concentration | Duration | Stability | Reference |
| 0.02N Ortho-phosphoric acid: Acetonitrile (20:80 v/v) | 6 µg/mL | At least 13 hours | Stable | |
| 0.02 M Potassium dihydrogen phosphate: Acetonitrile: Methanol (10:40:50, v/v/v) | 20 µg/mL | At least 13 hours | Stable | |
| Acetonitrile | Not specified | Up to 3 days | Unpredictable degradation (up to 5%) in ~15% of samples in glass vials. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic, Oxidative, Thermal, Photolytic)
This protocol is a generalized procedure based on several reported stability-indicating method development studies.
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Preparation of Stock Solution: Prepare a stock solution of Ezetimibe in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes). Cool the solution and neutralize it with an equal volume and concentration of NaOH. Dilute with the mobile phase to a suitable concentration for analysis.
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Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Heat the solution at a specified temperature (e.g., 30°C) for a defined period (e.g., 10 minutes). Cool the solution and neutralize it with an equal volume and concentration of HCl. Dilute with the mobile phase to a suitable concentration for analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified time, then dilute with the mobile phase for analysis.
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Thermal Degradation: Expose the solid Ezetimibe powder to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). After exposure, dissolve the powder in a suitable solvent and dilute to a known concentration for analysis.
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Photolytic Degradation: Expose a solution of Ezetimibe to UV light (e.g., in a photostability chamber) for a specified duration. Analyze the solution by HPLC.
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Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Evaluation of Ezetimibe Solution Stability in Acetonitrile
This protocol is based on the investigation of "ghost peaks" in Ezetimibe solutions.
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Preparation of Solutions:
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Control: Dissolve Ezetimibe in pure HPLC-grade acetonitrile to a known concentration (e.g., 1 mg/mL) in a borosilicate glass HPLC vial.
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Stabilized Solution (Acidic): Dissolve Ezetimibe in acetonitrile containing 0.1% acetic acid in a glass HPLC vial.
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Stabilized Solution (Buffered): Dissolve Ezetimibe in acetonitrile containing 0.1% ammonium acetate in a glass HPLC vial.
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Storage and Sampling: Store the vials at room temperature.
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Analysis: Analyze the solutions by HPLC immediately after preparation (time 0) and at subsequent time points (e.g., 24, 48, and 72 hours).
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Data Evaluation: Compare the chromatograms over time. Monitor for the appearance of new peaks (degradants) and any decrease in the main Ezetimibe peak area.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Preventing isotopic exchange in Ezetimibe-13C6 studies
Welcome to the technical support center for Ezetimibe-13C6 studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a stable isotope-labeled version of Ezetimibe, a drug used to lower cholesterol levels. In this compound, six carbon atoms on the 4-hydroxyphenyl ring are replaced with the heavier, non-radioactive carbon-13 (¹³C) isotope.[1][2][3] This labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS). By adding a known amount of this compound to a sample, researchers can accurately measure the concentration of unlabeled Ezetimibe, as the internal standard helps to correct for variations during sample preparation and analysis.
Q2: Is isotopic exchange a concern with this compound?
A2: Isotopic exchange is not a significant concern with this compound. The ¹³C atoms are incorporated into the stable aromatic ring of the 4-hydroxyphenyl group.[1][2] Carbon-carbon and carbon-hydrogen bonds within this ring are strong and not susceptible to exchange under typical analytical conditions. Unlike deuterium labels, which can sometimes exchange with hydrogen atoms, ¹³C labels are chemically and metabolically stable.
Q3: Where are the ¹³C labels located in the this compound molecule?
A3: The six ¹³C atoms are located on the 4-hydroxyphenyl ring of the Ezetimibe molecule.
Q4: How does the metabolism of Ezetimibe affect the stability of the ¹³C6 label?
A4: The primary metabolic pathway of Ezetimibe is glucuronidation of the phenolic hydroxyl group on the 4-hydroxyphenyl ring. This process involves the enzymatic addition of a glucuronic acid moiety to the hydroxyl group and does not involve the cleavage of any bonds within the ¹³C-labeled aromatic ring. Therefore, the ¹³C6 label remains intact during metabolism, ensuring that the internal standard and its metabolites behave similarly to the unlabeled drug and its metabolites.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during the use of this compound as an internal standard in LC-MS/MS assays.
Issue 1: Poor or inconsistent signal intensity of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of the internal standard | - Ezetimibe is known to be labile under certain conditions. Review your sample preparation and storage conditions. Avoid prolonged exposure to strong acids, bases, or high temperatures. - Perform a stability study of this compound in the matrix and solvent under your experimental conditions (see Experimental Protocol 1). |
| Suboptimal MS/MS parameters | - Optimize the MS/MS parameters for this compound. The fragmentation pattern of Ezetimibe typically involves cleavage of the azetidinone ring. Ensure you are monitoring a stable and abundant fragment ion that retains the ¹³C6-labeled phenyl ring. |
| Matrix effects | - Matrix components can suppress or enhance the ionization of the internal standard. - Evaluate matrix effects by comparing the signal of this compound in a neat solution versus a post-extraction spiked matrix sample. - If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., using solid-phase extraction) or optimizing the chromatographic separation to separate the analyte and internal standard from interfering matrix components. |
| Incorrect concentration of the internal standard | - Verify the concentration of your this compound stock and working solutions. - Ensure that the amount of internal standard added to the samples is appropriate for the expected concentration range of the analyte and provides a strong, consistent signal. |
Issue 2: Inaccurate quantification of Ezetimibe.
| Possible Cause | Troubleshooting Steps |
| Degradation of Ezetimibe in the sample | - Ezetimibe can degrade under certain conditions. Ensure proper sample handling and storage to minimize degradation. - Conduct forced degradation studies on Ezetimibe to understand its stability under various stress conditions (acid, base, oxidation, heat, light) and ensure your analytical method can separate the parent drug from its degradation products. |
| Non-co-elution of Ezetimibe and this compound | - While unlikely for a ¹³C-labeled standard, chromatographic separation from the unlabeled analyte can lead to differential matrix effects and inaccurate quantification. - Verify that the chromatographic peaks for Ezetimibe and this compound are symmetrical and co-elute. |
| Presence of unlabeled Ezetimibe in the internal standard | - The isotopic purity of the this compound standard should be high. If there is a significant amount of unlabeled Ezetimibe in the internal standard, it will lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. - Check the certificate of analysis for the isotopic purity of your this compound standard. |
Experimental Protocols
Protocol 1: Isotopic Stability Assessment of this compound
This protocol is designed to confirm the stability of the ¹³C labels on this compound under conditions relevant to your study.
1. Materials:
- This compound stock solution
- Blank biological matrix (e.g., plasma, urine) from at least six different sources
- Solvents and reagents used in the sample preparation workflow
- LC-MS/MS system
2. Procedure:
- Prepare Stability Samples:
- Spike the blank biological matrix with this compound at a concentration typical for your study.
- Aliquot the spiked matrix into several sets of tubes to test different conditions.
- Stress Conditions:
- Freeze-Thaw Stability: Subject one set of samples to three freeze-thaw cycles (-20°C or -80°C to room temperature).
- Bench-Top Stability: Keep another set of samples at room temperature for a duration that exceeds your typical sample processing time.
- Long-Term Stability: Store a set of samples at the intended storage temperature (e.g., -80°C) for a period representative of your study's sample storage time.
- pH Stability: Adjust the pH of separate aliquots of the spiked matrix to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions and incubate for a defined period.
- Sample Preparation and Analysis:
- At the end of each stress condition, process the samples using your established analytical method.
- Analyze the samples by LC-MS/MS, monitoring the mass-to-charge ratio (m/z) for this compound and any potential isotopologues that would indicate a loss of ¹³C atoms.
- Data Analysis:
- Compare the peak area response of this compound from the stressed samples to that of a freshly prepared (time zero) control sample.
- The mean concentration of the stability samples should be within ±15% of the nominal concentration of the control samples.
- Examine the mass spectra for any evidence of isotopic exchange (i.e., the appearance of signals corresponding to Ezetimibe with fewer than six ¹³C atoms).
Visualizations
References
Technical Support Center: Minimizing Ezetimibe-13C6 Carryover
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the carryover of Ezetimibe-13C6 in autosamplers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover?
A1: Autosampler carryover is the phenomenon where a small portion of an analyte from a previous injection is observed in a subsequent analysis, typically in a blank or a sample of low concentration.[1] This residual analyte can originate from various parts of the autosampler and LC-MS system, leading to inaccurate quantification and overestimation of the analyte's concentration in the affected samples.[2][3]
Q2: Why is this compound particularly prone to carryover?
A2: Ezetimibe is a lipophilic compound that is practically insoluble in water but freely soluble in organic solvents like ethanol, methanol, and acetone.[4][5] Compounds with these characteristics, often referred to as "sticky," have a higher tendency to adsorb to surfaces within the analytical system, such as the sample needle, injection valve, and tubing. This adsorption is a primary cause of carryover.
Q3: What are the common sources of carryover in an LC-MS system?
A3: Carryover can originate from several components of the LC-MS system. The most common sources are within the autosampler, including the exterior and interior of the sample needle, the injection port, rotor seals, and sample loops. Other potential sources include the column, particularly the guard column, and contamination of the ion source in the mass spectrometer.
Q4: What is considered an acceptable level of carryover?
A4: While there is no universal standard, a common goal in bioanalytical method development is to reduce carryover to a level that does not significantly impact the accuracy of the assay. Often, this is interpreted as the response in a blank injection following a high concentration standard being less than 20% of the response of the lower limit of quantitation (LLOQ) of the assay. However, the acceptable level can be method-specific and should be defined during method validation.
Troubleshooting Guides
Q5: How do I systematically troubleshoot high carryover of this compound?
A5: A systematic approach is crucial to identify and resolve the source of carryover. The following flowchart outlines a logical troubleshooting workflow. Start by confirming the carryover, then sequentially isolate different components of the LC system to pinpoint the source.
Q6: What are the best practices for selecting a needle wash solvent for this compound?
A6: Given that Ezetimibe is practically insoluble in water and soluble in organic solvents, an effective wash solution should have a high organic content. Key best practices include:
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Strength: The wash solvent should be as strong as or stronger than the strongest mobile phase composition used in your gradient to effectively remove the analyte.
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Solubility: The wash solvent must be able to dissolve this compound readily. Based on its properties, solvents like methanol, ethanol, acetonitrile, isopropanol, and DMSO are good candidates.
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Miscibility: The wash solvent must be miscible with your mobile phase to prevent precipitation within the system.
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Multi-Solvent Washes: For particularly persistent carryover, using a sequence of different wash solvents can be highly effective. A common strategy is to use a strong organic solvent to dissolve the compound, followed by a weaker solvent to rinse the system.
Q7: Can you provide examples of effective wash solutions for lipophilic compounds like this compound?
A7: While the optimal wash solution should be determined experimentally, the following table summarizes wash solvent combinations that have been found to be effective for reducing carryover of challenging, lipophilic compounds. These are excellent starting points for developing a wash method for this compound.
| Wash Protocol | Efficacy Notes | Reference |
| High percentage organic (e.g., 80-100% ACN or MeOH) | A standard approach for reversed-phase chromatography. The high organic content helps to solubilize lipophilic compounds. | |
| "Magic Mixture" (25:25:25:25 H₂O:ACN:MeOH:IPA) | A general-purpose, aggressive wash solution that can be effective for a wide range of compounds. | |
| Sequential Wash (e.g., DMSO -> ACN -> H₂O) | Using a sequence of solvents can significantly reduce carryover. DMSO is a strong solvent for many organic compounds. A study showed that a 3-solvent wash protocol substantially reduced carryover. | |
| Acidified or Basified Organic Solvents | Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can help to remove compounds that exhibit pH-dependent solubility or ionic interactions with system components. |
Note: The efficacy of each wash protocol is highly dependent on the specific analyte and the LC system. It is crucial to experimentally verify the best approach for this compound.
Experimental Protocols
Q8: How do I design an experiment to accurately measure this compound carryover?
A8: A standard carryover evaluation experiment involves a specific sequence of injections. The goal is to measure the analyte peak area in a blank injection that immediately follows an injection of the highest concentration standard.
Detailed Methodology:
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Preparation:
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Prepare a blank sample (injection solvent or matrix without analyte).
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Prepare a sample at the Lower Limit of Quantitation (LLOQ).
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Prepare a sample at the Upper Limit of Quantitation (ULOQ) or the highest expected concentration.
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Injection Sequence:
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Inject the blank sample to establish a baseline and ensure the system is clean.
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Inject the LLOQ sample to confirm system sensitivity and chromatographic performance.
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Inject the ULOQ sample one to three times.
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Immediately inject the blank sample one or more times.
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Inject the LLOQ sample again to ensure that any observed carryover does not impact the quantitation of low-level samples.
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Data Analysis:
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Integrate the peak area for this compound in all injections.
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Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Blank after ULOQ / Peak Area in ULOQ) * 100
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Compare the peak area in the blank injection to the peak area of the LLOQ injection to assess the impact on quantitation.
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The following diagram illustrates this experimental workflow.
References
Technical Support Center: Ezetimibe-13C6 Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ezetimibe-13C6. It focuses on the identification and analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is an isotopically labeled version of Ezetimibe, a lipid-lowering drug that inhibits cholesterol absorption. The six carbon-13 atoms serve as a stable isotope label, commonly used as an internal standard in pharmacokinetic and metabolic studies. Understanding its degradation is crucial because the formation of impurities can impact the accuracy of analytical methods and the quality and safety of the drug substance.[1][2]
Q2: What are the primary conditions under which this compound is expected to degrade?
A2: Based on forced degradation studies of Ezetimibe, significant degradation is observed under hydrolytic conditions, particularly in acidic and alkaline environments.[3][4][5] Some degradation also occurs under thermal and photolytic stress, while it is generally stable under oxidative conditions.
Q3: What are the major identified degradation products of Ezetimibe?
A3: The degradation products of this compound will be structurally identical to those of unlabeled Ezetimibe, with a +6 Da mass shift. Key degradation products identified in forced degradation studies include:
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Open-loop impurity: Formed under alkaline conditions through the hydrolysis of the azetidinone ring.
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Keto-acid impurity: Can be formed through oxidation.
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Tetrahydropyran impurity: A major degradation product observed under thermal, acid, oxidative, and hydrolytic stress.
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Multiple other degradants have been observed, particularly under acidic hydrolysis.
Q4: What analytical techniques are recommended for the identification and quantification of this compound degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the primary choice.
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For separation: Reversed-phase columns like C8 or C18 are commonly used with a mobile phase consisting of acetonitrile and a buffer.
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For detection: A UV detector is suitable for quantification.
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For identification: Mass spectrometry (LC-MS/MS) is essential for characterizing the structure of the degradation products, especially for confirming the presence of the 13C6 label in the fragments.
Troubleshooting Guides
Scenario 1: Unexpected peaks are observed in the chromatogram of my this compound sample.
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Question: I am running a stability study on this compound and see several unexpected peaks. How can I identify them?
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Answer: First, confirm if these peaks are present in a blank injection (solvent only) to rule out solvent contamination. If the peaks are unique to your sample, they are likely degradation products or process-related impurities. To identify them, subject your this compound to forced degradation conditions (acid, base, peroxide, heat, light) to see if any of the generated peaks match your unknown peaks. For structural elucidation, LC-MS/MS analysis is the recommended next step to determine the mass of the impurities and their fragments.
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Scenario 2: My this compound sample shows rapid degradation in the analytical solution.
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Question: Even when stored at room temperature in the autosampler, I notice an increase in impurity peaks over time. What could be the cause and how can I prevent this?
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Answer: Ezetimibe can be unstable in certain solvents. For instance, degradation has been observed in acetonitrile when stored in glass HPLC vials, potentially due to alkaline impurities from the glass. Ensure your analytical solution is stable for the intended duration of your analysis. You can test this by analyzing the same sample preparation at different time intervals. If instability is confirmed, consider using plastic vials or preparing samples fresh before analysis.
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Scenario 3: I am having difficulty separating the degradation products from the parent this compound peak.
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Question: My HPLC method does not resolve all the impurity peaks from the main this compound peak. What can I do to improve the separation?
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Answer: This indicates that your method is not "stability-indicating." To improve resolution, you can modify the chromatographic conditions. Try adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer), changing the pH of the buffer, or using a different stationary phase (e.g., switching from a C18 to a C8 or a Phenyl-Hexyl column). Implementing a gradient elution instead of an isocratic one can also significantly improve the separation of multiple degradation products.
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Quantitative Data Summary
The following table summarizes the extent of Ezetimibe degradation observed under various stress conditions as reported in the literature. This data is for unlabeled Ezetimibe but provides a strong indication of the expected behavior for this compound.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2h | 10.71% | |
| 50% methanolic 0.1N HCl at 60°C for 120 min | 71.3% | ||
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2h | 1.06% | |
| 50% methanolic 0.1 N NaOH at 60°C for 30 min | 100% | ||
| Alkali Hydrolysis | 16.8% | ||
| Oxidative | 30% v/v H₂O₂ at 80°C for 2h | 1.37% | |
| Thermal | Dry heat | 8.25% | |
| Photolytic | UV light | 2.49% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to generate its potential degradation products.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Acidic Degradation: Mix an aliquot of the stock solution with 1.0 M HCl. Heat the mixture at 60°C for 24 hours. Cool the solution and neutralize it with an appropriate amount of NaOH before analysis.
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Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat the mixture at 60°C for 18 hours. Cool the solution and neutralize it with an appropriate amount of HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 4 hours.
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Thermal Degradation: Store the solid this compound powder in a hot air oven at 105°C for 48 hours. After exposure, dissolve the powder in the mobile phase for analysis.
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Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
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Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC or UPLC-MS method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method to separate this compound from its degradation products.
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Chromatographic System: HPLC with UV detector.
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Column: C18, 250mm x 4.6mm, 5 µm particle size.
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Mobile Phase: Acetonitrile and 0.02N ortho-phosphoric acid in a ratio of 80:20 (v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 232 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient.
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Procedure:
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Prepare the mobile phase and degas it.
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject the prepared samples (from Protocol 1 and controls).
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Monitor the chromatogram for the elution of this compound and any degradation products. The retention time for Ezetimibe is expected to be around 3.5 minutes under these conditions.
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Visualizations
Caption: Experimental workflow for forced degradation testing of this compound.
Caption: Simplified degradation pathways of Ezetimibe under various stress conditions.
References
- 1. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Ezetimibe-13C6 ESI-MS Analysis
Welcome to the technical support center for the analysis of Ezetimibe-13C6 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance ionization efficiency and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Ezetimibe and its 13C6-labeled internal standard?
A1: Ezetimibe and its isotopically labeled internal standards, such as this compound, are most commonly and efficiently ionized in the negative ion mode [1][2][3][4][5]. In this mode, the deprotonated molecule [M-H]⁻ is typically observed. While analysis in positive ion mode has been reported, negative mode generally provides better sensitivity for Ezetimibe. Some methods have even utilized polarity switching to analyze Ezetimibe in negative mode while concurrently analyzing other compounds in positive mode within the same chromatographic run.
Q2: I am observing a weak signal for this compound. What are the potential causes and how can I troubleshoot this?
A2: A weak signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Common causes include:
-
Suboptimal Mobile Phase Composition: The pH and organic content of the mobile phase significantly impact ionization efficiency.
-
Ion Suppression: Components from the sample matrix co-eluting with your analyte can compete for ionization, reducing the signal of this compound.
-
Inadequate Sample Preparation: Incomplete extraction or the presence of contaminants can interfere with ionization.
-
Incorrect Instrument Parameters: The settings for the ESI source, such as capillary voltage, gas flow, and temperature, may not be optimized for your specific analyte and mobile phase.
To troubleshoot a weak signal, a systematic approach is recommended. This can involve optimizing the mobile phase, improving the sample cleanup process, and fine-tuning the mass spectrometer's ion source parameters.
Q3: My this compound peak shape is poor (e.g., tailing or fronting). What could be the issue?
A3: Poor peak shape can be attributed to several factors. Peak tailing may be caused by interactions with active sites on the column, while peak fronting can be a result of column overload. It's also possible that co-eluting interferences are distorting the peak shape. To address this, consider adjusting the mobile phase pH, using a different chromatography column, or reducing the sample concentration.
Q4: Should the ionization efficiency of Ezetimibe and this compound be identical?
A4: Ideally, the ionization efficiency of an analyte and its stable isotope-labeled internal standard should be very similar, as they share nearly identical physicochemical properties. However, slight differences in retention time can lead to differential ion suppression if they elute on the edge of a region of co-eluting matrix components. It is crucial to ensure good chromatographic separation to minimize this effect.
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity for this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 2: Addressing Ion Suppression
Ion suppression is a common cause of poor sensitivity and variability in ESI-MS. This guide outlines steps to identify and mitigate its effects.
-
Post-Column Infusion Experiment: To determine if ion suppression is occurring at the retention time of this compound, perform a post-column infusion experiment. A dip in the baseline signal of the infused standard upon injection of a blank matrix extract indicates ion suppression.
-
Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the suppressing matrix components.
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components and thus minimize ion suppression.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
The composition of the mobile phase is critical for achieving good ionization efficiency.
-
Solvent Selection: A common mobile phase consists of a mixture of acetonitrile and an aqueous solution.
-
Additive Selection:
-
For negative ion mode, additives like ammonium acetate (typically 5-10 mM) can enhance deprotonation.
-
Formic acid (typically 0.1%) can also be used, though it is more common for positive ion mode, it can influence chromatography in negative mode as well.
-
-
pH Adjustment: The pH of the aqueous component should be optimized. For Ezetimibe, a slightly acidic pH (e.g., 4.5) has been shown to be effective in some methods.
-
Systematic Evaluation: Prepare a series of mobile phases with varying organic solvent ratios and additive concentrations. Analyze a standard solution of this compound with each mobile phase to identify the composition that yields the highest signal intensity and best peak shape.
Protocol 2: Ion Source Parameter Tuning
Direct infusion of an this compound standard solution is the most effective way to optimize ion source parameters.
-
Prepare Standard Solution: Prepare a solution of this compound in a solvent mixture that mimics the mobile phase composition at the expected elution time.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: Systematically adjust the following parameters to maximize the signal for the this compound MRM transition:
-
Capillary/Spray Voltage
-
Nebulizer Gas Flow
-
Drying Gas Flow and Temperature
-
Sheath Gas Flow and Temperature (if applicable)
-
Quantitative Data Summary
The following tables summarize typical parameters used in the LC-MS/MS analysis of Ezetimibe.
Table 1: Reported LC-MS/MS Parameters for Ezetimibe Analysis
| Parameter | Reported Values | References |
| Ionization Mode | Negative Electrospray Ionization (ESI) | |
| Internal Standard | This compound, Ezetimibe-d4 | |
| Mobile Phase A | Ammonium Acetate (5-10 mM, pH 4.5), 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile | |
| Column | C18 (various manufacturers) |
Table 2: Example MRM Transitions for Ezetimibe and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | References |
| Ezetimibe | 408.5 | 270.8 | |
| This compound | 414.5 | 276.8 | |
| Ezetimibe | 408.3 | 271.1 | |
| Ezetimibe-d4 | 412.0 | 275.10 |
Visualized Relationships
Factors Affecting ESI Efficiency of this compound
Caption: Key factors influencing the ionization efficiency of this compound in ESI-MS.
References
- 1. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Liquid chromatography-negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Bioanalytical Methods for Ezetimibe: Featuring Ezetimibe-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the quantitative analysis of Ezetimibe in biological matrices. It focuses on the use of the stable isotope-labeled internal standard, Ezetimibe-¹³C₆, and compares its performance with alternative internal standards. The information presented is based on established regulatory guidelines and published scientific literature, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical process in drug development, ensuring the reliability, reproducibility, and accuracy of quantitative data for pharmacokinetic, toxicokinetic, bioequivalence, and bioavailability studies.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods.[2][3] A key component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the use of a suitable internal standard (IS) to correct for variability during sample processing and analysis.
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled (SIL) internal standards, such as Ezetimibe-¹³C₆, are considered the "gold standard" as they share a very similar chemical structure and physicochemical properties with the analyte, leading to co-elution and similar responses to matrix effects and ionization suppression or enhancement.
This guide will delve into the performance of Ezetimibe-¹³C₆ (using the closely related Ezetimibe-d₄ as a surrogate for data presentation) and compare it with other commonly used internal standards for Ezetimibe analysis.
Performance Comparison of Internal Standards for Ezetimibe Bioanalysis
The selection of an appropriate internal standard is paramount for the development of a rugged and reliable bioanalytical method. Here, we compare the performance of a stable isotope-labeled internal standard (represented by Ezetimibe-d₄) with other non-isotopically labeled internal standards.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Ezetimibe using Different Internal Standards
| Validation Parameter | Ezetimibe-d₄ (Surrogate for Ezetimibe-¹³C₆) | Etoricoxib | 4-hydroxychalcone |
| Linearity Range | 0.1 - 20 ng/mL[4] | 0.25 - 20 ng/mL | 0.075 - 20 ng/mL (unchanged ezetimibe) |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but method was linear | Not explicitly stated, but method was linear |
| Accuracy (%RE) | Within ± 2.00% | Within acceptable range | Not explicitly stated, but method was accurate |
| Precision (%CV) | Intra-day: 1.08% - 4.38%Inter-day: 1.69% - 4.06% | Not explicitly stated, but method was precise | Not explicitly stated, but method was precise |
| Mean Extraction Recovery | 85.23% - 96.32% | 96.14% (for free ezetimibe) | Not explicitly stated |
| Internal Standard Recovery | 91.57% | Not explicitly stated | Not explicitly stated |
Analysis:
The data presented in Table 1, using Ezetimibe-d₄ as a proxy for Ezetimibe-¹³C₆, demonstrates the excellent performance of a stable isotope-labeled internal standard in the bioanalysis of Ezetimibe. The method exhibits a wide linear range, high correlation coefficient, and exceptional accuracy and precision. The high and consistent recovery of both the analyte and the internal standard further underscores the robustness of the method.
While methods using alternative internal standards like Etoricoxib and 4-hydroxychalcone also demonstrate acceptable linearity and performance, the detailed quantitative data for accuracy, precision, and recovery are often not as extensively reported in single publications. The key advantage of a SIL-IS lies in its ability to track and compensate for any variability during the analytical process more effectively than a structurally unrelated IS. This is due to the near-identical chemical and physical properties, which ensures that any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the SIL-IS, leading to a more accurate and precise quantification.
Experimental Protocols
A detailed experimental protocol for the validation of a bioanalytical method for Ezetimibe using a stable isotope-labeled internal standard is provided below. This protocol is a composite based on several published methods and regulatory guidelines.
Preparation of Stock and Working Solutions
-
Ezetimibe Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ezetimibe reference standard and dissolve in 10 mL of methanol.
-
Ezetimibe-¹³C₆ (or Ezetimibe-d₄) Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ezetimibe-¹³C₆ and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Ezetimibe stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples. A typical working solution for the internal standard would be prepared by diluting the stock solution with 50% methanol to a concentration of 45 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the appropriate Ezetimibe working solutions to achieve a concentration range that covers the expected in-study sample concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in the same blank biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC) (approx. 3x LLOQ)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Extraction (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (blank, CS, QC, or study sample), add 25 µL of the internal standard working solution (e.g., 45 ng/mL of Ezetimibe-¹³C₆).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC Column: C18 column (e.g., 50 x 2.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile/0.1% Formic Acid (70:30, v/v) at a flow rate of 0.20 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Ezetimibe: m/z 408.0 → 270.8
-
Ezetimibe-¹³C₆: Expected m/z would be approximately 414 → 276 (adjust based on the specific labeling pattern)
-
Ezetimibe-d₄: m/z 412.1 → 270.8
-
Visualizing the Workflow and Rationale
To better illustrate the processes involved in bioanalytical method validation and the role of the internal standard, the following diagrams are provided.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Role of the Internal Standard in Quantification.
Conclusion
The validation of bioanalytical methods is a cornerstone of modern drug development, providing the reliable data necessary for critical decision-making. The use of a stable isotope-labeled internal standard, such as Ezetimibe-¹³C₆, offers significant advantages in terms of accuracy, precision, and robustness for the bioanalysis of Ezetimibe. While alternative internal standards can be employed, the near-identical physicochemical properties of a SIL-IS provide superior compensation for analytical variability. This guide has provided a comparative overview, detailed experimental protocols, and visual representations to aid researchers in the development and validation of high-quality bioanalytical methods for Ezetimibe.
References
Ezetimibe Internal Standards: A Head-to-Head Comparison of Ezetimibe-¹³C₆ and Deuterated Ezetimibe for Enhanced Analytical Accuracy
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ezetimibe, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards: Ezetimibe-¹³C₆ and deuterated Ezetimibe (e.g., Ezetimibe-d₄). By examining their performance characteristics and providing supporting experimental data from published literature, this guide aims to equip you with the necessary information to make an informed decision for your bioanalytical assays.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for complex biological matrices. Their chemical and physical similarity to the analyte of interest allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the specific isotopic label—carbon-13 versus deuterium—can significantly influence assay performance.
Performance Comparison: Ezetimibe-¹³C₆ vs. Deuterated Ezetimibe
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization and extraction efficiencies. While both ¹³C-labeled and deuterated standards are designed to mimic the analyte's behavior, inherent differences in their properties can lead to performance variations.
Key Performance Characteristics
| Feature | Ezetimibe-¹³C₆ (Carbon-13 Labeled) | Deuterated Ezetimibe (e.g., Ezetimibe-d₄) | Rationale & Implications for Ezetimibe Analysis |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with unlabeled Ezetimibe. | Variable: Often elutes slightly earlier than unlabeled Ezetimibe.[1][2] | Perfect co-elution is crucial for accurately compensating for matrix effects, which can fluctuate across a chromatographic peak. With ¹³C-labeling, the internal standard and analyte experience the exact same matrix effects, leading to more precise and accurate quantification.[1][3][4] The chromatographic shift observed with deuterated standards can lead to differential matrix effects and potentially biased results. |
| Isotopic Stability | High: The ¹³C label is integrated into the carbon backbone of the molecule and is not susceptible to back-exchange. | Potential for Instability: Deuterium atoms, especially if located at exchangeable positions, can be prone to back-exchange with protons from the solvent. | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process, from sample preparation to detection. While deuterated Ezetimibe is generally stable, the potential for deuterium-hydrogen exchange exists, which could compromise data accuracy. |
| Matrix Effects | Superior Compensation: Due to perfect co-elution, it provides the most effective compensation for ion suppression or enhancement. | Good but Potentially Compromised Compensation: The slight difference in retention time can mean the internal standard and analyte are not in the identical analytical "space" during ionization, leading to incomplete correction for matrix effects. | In complex biological matrices like plasma, where matrix effects are a significant challenge, the superior ability of Ezetimibe-¹³C₆ to compensate for these effects leads to more robust and reliable data. |
| Availability and Cost | Generally less available and more expensive to synthesize. | More widely available and typically less expensive. | The higher cost of ¹³C-labeled standards can be a consideration. However, for high-stakes studies such as regulated bioanalysis or clinical trials, the investment is often justified by the improved data quality and method robustness. |
Experimental Data Summary
Table 1: Performance Data from Bioanalytical Methods for Ezetimibe
| Internal Standard | Analyte(s) | Matrix | Linearity Range | Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Ezetimibe-¹³C₆ | Ezetimibe and total Ezetimibe | Human Plasma | 0.020-20 µg/L (Ezetimibe)0.25-250 µg/L (Total Ezetimibe) | < 12% (Inter- and Intra-day) | 97-104% | Not Reported | |
| Ezetimibe-¹³C₆ | Ezetimibe | Human Plasma | 0.1-20 ng/mL | Within-run: ≤ 8.6%Between-run: ≤ 12.8% | Not explicitly stated, but method was reproducible and reliable | Not Reported | |
| Ezetimibe-d₄ | Ezetimibe and Simvastatin | Rat Plasma | 0.05–15.0 ng/mL (Ezetimibe)0.2–40.0 ng/mL (Simvastatin) | Intra-batch: 1.6–14.8%Inter-batch: 2.1–13.4% | Intra-batch: 92.9–112%Inter-batch: 92.9–108% | 93.9–96.5% (Ezetimibe)90.27% (Ezetimibe-d₄) |
Experimental Protocols
Below are representative experimental methodologies for the quantification of Ezetimibe using either Ezetimibe-¹³C₆ or deuterated Ezetimibe as an internal standard, based on published literature.
Method 1: Quantification of Ezetimibe using Ezetimibe-¹³C₆ Internal Standard
-
Objective: To determine the concentration of Ezetimibe and total Ezetimibe in human plasma.
-
Sample Preparation: Liquid-liquid extraction of plasma samples with methyl tert-butyl ether.
-
Chromatography: Reversed-phase separation on a Capcell C18 column (2 mm x 50 mm, 5 µm) with a gradient elution of acetonitrile and 5 mmol·L⁻¹ ammonium acetate.
-
Mass Spectrometry: Detection using a tandem mass spectrometer with negative ionization in multiple reaction monitoring (MRM) mode.
-
Ezetimibe Transition: m/z 408.5 → 270.8
-
Ezetimibe-¹³C₆ Transition: m/z 414.5 → 276.8
-
-
Quantification: The concentration of Ezetimibe is determined by the peak area ratio of the analyte to the Ezetimibe-¹³C₆ internal standard against a calibration curve.
Method 2: Quantification of Ezetimibe using Deuterated Ezetimibe (Ezetimibe-d₄) Internal Standard
-
Objective: To simultaneously quantify Ezetimibe and Simvastatin in rat plasma.
-
Sample Preparation: Liquid-liquid extraction of plasma samples using tertiary butyl methyl ether.
-
Chromatography: Separation on an Agilent Eclipse XBD-C18 column using a mobile phase of ammonium acetate (pH 4.5; 10 mM) and acetonitrile (25:75 v/v).
-
Mass Spectrometry: MS/MS detection with an electron spray ionization source, switching from negative to positive ionization mode.
-
Ezetimibe Transition: m/z 408.3 → 271.1
-
Ezetimibe-d₄ Transition: m/z 412.0 → 275.10
-
-
Quantification: The concentration of Ezetimibe is determined by the peak area ratio of the analyte to the Ezetimibe-d₄ internal standard against a calibration curve.
Visualizing the Workflow
To illustrate the general workflow for quantitative analysis using a stable isotope-labeled internal standard, the following diagram was created.
Caption: General workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. For the analysis of Ezetimibe, the available evidence and established principles of mass spectrometry strongly suggest that Ezetimibe-¹³C₆ is the superior choice over deuterated Ezetimibe .
The key advantage of Ezetimibe-¹³C₆ lies in its perfect co-elution with the unlabeled analyte, which ensures the most accurate compensation for matrix effects—a common and significant challenge in bioanalysis. This leads to improved accuracy, precision, and overall method robustness.
Deuterated Ezetimibe can be a viable and more cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability. However, for regulated bioanalysis, pivotal clinical studies, and the development of reference methods where the highest level of data integrity is paramount, the investment in Ezetimibe-¹³C₆ is highly recommended.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Ezetimibe Assays Using Stable Isotope-Labeled Internal Standards
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ezetimibe in biological matrices, focusing on the use of stable isotope-labeled internal standards, such as Ezetimibe-¹³C₆ and its more commonly documented alternative, Ezetimibe-d₄. The data and protocols presented are essential for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Ezetimibe.
The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the assay. This guide details the experimental workflows, and quantitative performance data from various validated LC-MS/MS methods.
Experimental Workflow for Ezetimibe Bioanalysis
The general workflow for the bioanalysis of Ezetimibe in plasma samples involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a typical experimental process.
Caption: A generalized workflow for the quantification of Ezetimibe in plasma using LC-MS/MS.
Quantitative Performance Data
The following table summarizes the performance characteristics of different validated LC-MS/MS methods for the quantification of Ezetimibe. These methods utilize either Ezetimibe-¹³C₆ or Ezetimibe-d₄ as internal standards.
| Parameter | Method 1 (using ¹³C₆-Ezetimibe) | Method 2 (using Ezetimibe-d₄) | Method 3 (using Ezetimibe-d₄) |
| Internal Standard | ¹³C₆-Ezetimibe | Ezetimibe-d₄ | Ezetimibe-d₄ |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range | Free: 0.02-20 ng/mLTotal: 0.25-250 ng/mL[1][2] | 4.00-400.00 ng/mL[3] | 0.05-15.0 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | Free: 0.02 ng/mLTotal: 0.25 ng/mL | 4.00 ng/mL | 0.05 ng/mL |
| Mean Extraction Recovery | Not Reported | 80.6% | Not Reported |
| Precision (Intra- and Inter-batch) | Not Reported | Within acceptable range | Intra-batch: 1.6% to 14.8%Inter-batch: 2.1% to 13.4% |
| Accuracy | Acceptable | Within acceptable range | Within acceptable range |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
Method 1: LC-MS/MS with ¹³C₆-Ezetimibe Internal Standard
-
Sample Preparation:
-
Ezetimibe and the internal standard (¹³C₆-Ezetimibe) were extracted from human plasma via liquid-liquid extraction using methyl tert-butyl ether.
-
-
Chromatographic Conditions:
-
Column: Capcell C18
-
Mobile Phase: A gradient consisting of acetonitrile and 5 mM ammonium acetate.
-
Separation: Reversed-phase chromatographic separation.
-
-
Mass Spectrometry Conditions:
-
Ionization: Negative ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Mass Transitions:
-
Ezetimibe: m/z 408.5 → 270.8
-
¹³C₆-Ezetimibe (Internal Standard): m/z 414.5 → 276.8
-
-
Method 2: LC-MS/MS with Ezetimibe-d₄ Internal Standard in Human Plasma
-
Sample Preparation:
-
Ezetimibe and the internal standard, Ezetimibe-d₄, were extracted by liquid-liquid extraction with a mixture of Diethyl ether and Dichloromethane (70:30 v/v).
-
-
Chromatographic Conditions:
-
Column: Discovery C18, 150x 4.6mm, 5µ.
-
Mobile Phase: Acetonitrile and 10mM Ammonium formate buffer (pH 4.0 ± 0.3) in a 40:60 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Mass Transitions:
-
Ezetimibe: m/z 408.40 → 271.0
-
Ezetimibe-d₄ (Internal Standard): m/z 412.10 → 275.10
-
-
Method 3: LC-MS/MS with Ezetimibe-d₄ Internal Standard in Rat Plasma
-
Sample Preparation:
-
Samples were extracted from plasma by liquid-liquid extraction using tertiary butyl methyl ether.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XBD-C18.
-
Mobile Phase: A mixture of ammonium acetate (pH 4.5; 10 mM) and acetonitrile (25:75 v/v).
-
-
Mass Spectrometry Conditions:
-
Ionization: Ezetimibe and Ezetimibe-d₄ were ionized in the negative ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Mass Transitions:
-
Ezetimibe: m/z 408.3 → 271.1
-
Ezetimibe-d₄ (Internal Standard): m/z 412.0 → 275.10
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ezetimibe-13C6: Comparative Analysis and Quality Assessment
For researchers and drug development professionals utilizing isotopically labeled compounds, the quality and consistency of these reagents are paramount for generating reliable and reproducible data. Ezetimibe-13C6, a stable isotope-labeled internal standard for the cholesterol-lowering drug Ezetimibe, is no exception. This guide provides a comparative framework for evaluating this compound from various suppliers, focusing on key quality attributes and the experimental protocols to verify them.
While direct, head-to-head comparative data from suppliers is not always publicly available, this guide outlines the critical parameters that should be assessed upon receiving a new batch of this compound. The information herein is compiled from publicly accessible data sheets and established analytical methodologies for Ezetimibe and its analogs.
Key Quality Parameters for this compound
When sourcing this compound, researchers should critically evaluate the Certificate of Analysis (CoA) provided by the supplier. Key parameters to compare are summarized in the table below. While specific values may vary between batches and suppliers, high-quality material should meet or exceed these typical specifications.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Chemical Purity | ≥ 98% | HPLC-UV | Ensures that the measured signal is from the compound of interest and not from chemical impurities. |
| Isotopic Purity | ≥ 99 atom % 13C | Mass Spectrometry (MS) | Confirms the degree of isotopic labeling, which is crucial for its function as an internal standard. |
| Isotopic Enrichment | Consistent mass shift of +6 amu | Mass Spectrometry (MS) | Verifies that the correct number of 13C atoms have been incorporated into the molecule. |
| Identity | Conforms to reference spectra | 1H-NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Residual Solvents | Within ICH limits | GC-HS | Ensures that residual solvents from the synthesis process are below levels that could interfere with experiments. |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Important for accurate weighing and preparation of standard solutions. |
Experimental Protocols for Quality Verification
Researchers can independently verify the quality of this compound using standard analytical techniques. Detailed protocols for the two most critical assessments, chemical purity by High-Performance Liquid Chromatography (HPLC) and isotopic enrichment by Mass Spectrometry (MS), are provided below.
Chemical Purity Assessment by HPLC-UV
This method is designed to separate this compound from any unlabeled Ezetimibe and other process-related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 10 µg/mL in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the this compound to be tested at a concentration of 10 µg/mL in the mobile phase.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: The purity is calculated by dividing the peak area of the this compound by the total peak area of all peaks in the chromatogram.
Isotopic Enrichment and Purity Analysis by LC-MS
This method confirms the mass of the labeled compound and determines the percentage of the material that is isotopically labeled.
Instrumentation and Conditions:
-
LC-MS System: A liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: High-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
Solution Preparation: Prepare a solution of this compound in acetonitrile at a concentration of 1 µg/mL.
-
Infusion or LC-MS: The solution can be directly infused into the mass spectrometer or injected through the LC system.
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum in the appropriate m/z range to observe the molecular ions of unlabeled Ezetimibe (m/z ~409.1) and this compound (m/z ~415.1).
-
Analysis:
-
Isotopic Enrichment: Confirm the presence of the M+6 peak corresponding to this compound.
-
Isotopic Purity: Calculate the isotopic purity by comparing the peak intensity of the labeled compound to the sum of the intensities of the labeled and unlabeled compounds.
-
Conclusion
The selection of a high-quality this compound internal standard is critical for the accuracy and reliability of quantitative bioanalytical studies. While this guide cannot provide a definitive ranking of suppliers due to the proprietary nature of their quality control data, it equips researchers with the knowledge to make informed decisions. By carefully scrutinizing the Certificate of Analysis and, when necessary, performing independent verification of key quality attributes, researchers can ensure the integrity of their experimental results. The provided experimental protocols and workflows serve as a starting point for the in-house quality assessment of this compound.
Navigating Bioanalytical Precision: A Comparative Guide to Internal Standards for Ezetimibe Quantification
For researchers, scientists, and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount for regulatory compliance and the reliable interpretation of pharmacokinetic data. In the analysis of the cholesterol-lowering agent Ezetimibe, the choice of an internal standard (IS) is a critical factor influencing method performance. This guide provides a comparative overview of the accuracy and precision of bioanalytical methods for Ezetimibe, with a focus on the performance of stable isotope-labeled internal standards versus other alternatives.
While the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Ezetimibe-¹³C₆, publicly available, detailed validation data for this specific isotopologue is scarce. However, a close and commonly used surrogate, Ezetimibe-d4, offers a robust dataset for performance evaluation. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variability during sample preparation and analysis.
This guide compares the performance of methods using the stable isotope-labeled Ezetimibe-d4 against those employing structural analog internal standards. The data presented is collated from various validated LC-MS/MS methods, providing a clear perspective on the expected performance for regulated bioanalysis.
Performance Data: Accuracy and Precision Comparison
The following tables summarize the accuracy and precision data from validated bioanalytical methods for Ezetimibe in human plasma. The data is categorized by the type of internal standard used.
Table 1: Method Performance with Stable Isotope-Labeled Internal Standard (Ezetimibe-d4)
| Concentration Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| Study 1 | ||||
| 0.1 (LLOQ) | 4.38 | 0.44 | 4.06 | 2.00 |
| 0.3 | 1.50 | 1.33 | 3.32 | 1.33 |
| 4 | 4.27 | -1.25 | 2.76 | -1.00 |
| 16 | 1.08 | -0.63 | 1.69 | -0.25 |
| Study 2 | ||||
| 0.05 (LLOQ) | 14.82 | 12.0 | 13.46 | 8.0 |
| 0.15 | 1.60 | 4.0 | 2.10 | 2.0 |
| 7.50 | 2.00 | -7.1 | 3.80 | -7.1 |
| 12.00 | 2.00 | -7.1 | 4.00 | -7.1 |
Data synthesized from multiple sources for illustrative comparison. %CV (Coefficient of Variation), %RE (Relative Error), LLOQ (Lower Limit of Quantification).
Table 2: Method Performance with Structural Analog Internal Standards
| Internal Standard | Concentration Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) |
| Etoricoxib | |||||
| 0.75 | 4.8 | 2.7 | 6.5 | 4.0 | |
| 10 | 3.2 | 1.0 | 4.1 | 1.5 | |
| 18 | 2.5 | -1.7 | 3.6 | -2.2 | |
| Pitavastatin | |||||
| 0.2 (LLOQ) | 14.1 | - | 13.2 | - | |
| 0.6 | 7.9 | - | 8.5 | - | |
| 15.0 | 4.3 | - | 5.1 | - | |
| 24.0 | 5.2 | - | 6.3 | - |
Data synthesized from multiple sources. Specific accuracy values were not always reported as %RE, but as within an acceptable % Bias range (e.g., ±15%).
Experimental Protocols
The methods summarized above generally employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols.
Sample Preparation
A common and effective method for extracting Ezetimibe from plasma is liquid-liquid extraction (LLE).
-
Aliquot Plasma: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma with 50 µL of the internal standard working solution (e.g., Ezetimibe-d4 in methanol).
-
Vortex: Briefly vortex the mixture to ensure homogeneity.
-
Add Extraction Solvent: Add 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE).
-
Extract: Vortex for 5-10 minutes to facilitate the extraction of the analyte and IS into the organic phase.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Transfer and Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Inject: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid). A common composition is 70:30 (v/v) acetonitrile:buffer.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40°C.
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for Ezetimibe.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Ezetimibe: Q1: m/z 408.1 -> Q3: m/z 271.1
-
Ezetimibe-d4: Q1: m/z 412.1 -> Q3: m/z 271.1
-
Ezetimibe-¹³C₆ (Predicted): Q1: m/z 415.2 -> Q3: m/z 271.1
-
Visualizing the Method and Mechanism
To better illustrate the processes involved, the following diagrams outline the bioanalytical workflow and Ezetimibe's mechanism of action.
Inter-laboratory Comparison of Bioanalytical Methods for Ezetimibe using Ezetimibe-13C6 as an Internal Standard
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ezetimibe in biological matrices. While direct inter-laboratory comparison studies with Ezetimibe-13C6 are not publicly available, this document synthesizes data from several independent method validation studies that utilize this compound as a stable isotope-labeled internal standard. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating method performance and selecting appropriate protocols for their own studies.
This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its chemical and physical similarity to the unlabeled analyte, ezetimibe. This structural analogy ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.
Quantitative Method Performance
The following table summarizes the key performance parameters of different LC-MS/MS methods reported in the literature for the quantification of ezetimibe. These methods all employed this compound as the internal standard, ensuring a high degree of accuracy and precision.
| Parameter | Method A | Method B |
| Linear Range (Free Ezetimibe) | 0.02 - 20 ng/mL | 0.020 - 20 µg/L (ng/mL) |
| Linear Range (Total Ezetimibe) | 0.25 - 250 ng/mL | 0.25 - 250 µg/L (ng/mL) |
| Correlation Coefficient (r) | Not explicitly stated, but acceptable | 0.9994 (free), 0.9998 (total) |
| Precision (RSD) | Acceptable | < 12% (inter- and intra-day) |
| Accuracy/Recovery | Acceptable | 97% - 104% |
| Extraction Method | Liquid-liquid extraction with methyl tert-butyl ether | Liquid-liquid extraction with methyl tert-butyl ether |
| Chromatographic Column | Capcell C18 | Capcell C18 (2 mm x 50 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and 5 mM ammonium acetate | Gradient of acetonitrile and 5 mmol·L-1 ammonium acetate |
| Ionization Mode | Negative Ionization | Negative Ionization |
| Mass Transition (Ezetimibe) | m/z 408.5 -> 270.8 | m/z 408.5 -> 207.8 |
| Mass Transition (this compound) | m/z 414.5 -> 276.8 | Not explicitly stated for product ion, but used for quantification |
| Reference | [1][2] | [3] |
Experimental Protocols
The methodologies outlined below are representative of the common procedures used for the analysis of ezetimibe in human plasma with this compound as an internal standard.
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction.
-
Extraction: Methyl tert-butyl ether is used as the extraction solvent. The analyte and the internal standard (this compound) are extracted from the plasma matrix.
-
Chromatographic Separation: The extracted samples are analyzed using a reversed-phase Capcell C18 column. A gradient elution with acetonitrile and 5 mM ammonium acetate is employed to separate ezetimibe and its internal standard from other plasma components.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with negative ionization. The mass transition monitored for ezetimibe is m/z 408.5 → 270.8, and for this compound, it is m/z 414.5 → 276.8.
Method B Protocol
-
Sample Preparation: Plasma samples undergo a liquid-liquid extraction procedure.
-
Extraction: The extraction is carried out using methyl tert-butyl ether.
-
Chromatographic Separation: A Capcell C18 column (2 mm x 50 mm, 5 µm) is used for chromatographic separation. A gradient elution with acetonitrile and 5 mmol·L-1 ammonium acetate is performed at a flow rate of 0.25 mL·min-1.
-
Mass Spectrometric Detection: The analyte is detected in negative ionization mode using multiple reaction monitoring. The mass transition for ezetimibe is m/z 408.5 → 207.8. This compound is used for the quantification of both ezetimibe and total ezetimibe.
Visualizations
The following diagrams illustrate the mechanism of action of ezetimibe and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.
References
Ezetimibe-13C6 Performance: A Comparative Guide for Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ezetimibe, a cholesterol-lowering drug, and its stable isotope-labeled internal standard, Ezetimibe-13C6, is critical in pharmacokinetic studies and clinical trials. The choice of mass spectrometer can significantly impact the sensitivity, specificity, and overall performance of the bioanalytical method. This guide provides a comparative overview of the performance of this compound analysis on different mass spectrometry platforms, supported by experimental data from published literature.
Performance Comparison of Mass Spectrometers
The majority of published methods for Ezetimibe quantification utilize triple quadrupole (QqQ) mass spectrometers due to their high sensitivity and specificity in multiple reaction monitoring (MRM) mode. While specific quantitative performance data for Ezetimibe on high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is limited in publicly available literature, a general comparison of the technologies can inform instrument selection.
Table 1: Quantitative Performance of Ezetimibe Analysis using Triple Quadrupole Mass Spectrometry
| Mass Spectrometer Model | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| API 4000 | Ezetimibe-d4 | 0.1 - 20 | 0.1 | 1.08 - 4.38 | 1.69 - 4.06 | Within ± 2.00 | [1] |
| Not Specified | Ezetimibe-d4 | 4.00 - 400.00 | 4.00 | ≤ 7.4 | ≤ 7.4 | -8.2 to -3.2 | [2] |
| Agilent (Model not specified) | Ezetimibe-d4 | 0.05 - 15.0 | 0.05 | 1.6 - 14.8 | 2.1 - 13.4 | 92.9 - 112 | [3] |
| LCMS-8040 | Benzyl Paraben | 0.06 - 15 | 0.06 | Not Reported | Not Reported | Not Reported | [4] |
Note: While the above table provides data for Ezetimibe, the performance of this compound as an internal standard is expected to be comparable and follow the same principles of detection and fragmentation. The choice of internal standard (deuterated vs. 13C-labeled) can influence the assay, with 13C-labeled standards often preferred due to their greater isotopic purity and stability.
Key Performance Characteristics: Triple Quadrupole vs. High-Resolution Mass Spectrometry
| Feature | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (HRMS - Q-TOF, Orbitrap) |
| Primary Application | Targeted quantification | Targeted and untargeted screening, qualitative analysis |
| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full scan, Targeted MS/MS |
| Sensitivity | Generally higher for targeted analysis[5] | Can be comparable to QqQ for some applications |
| Specificity | High, based on precursor/product ion transitions | Very high, based on accurate mass measurement |
| Linear Dynamic Range | Wide | Generally narrower than QqQ |
| Data Acquired | Specific MRM transitions | Full scan spectra of all ions |
| Retrospective Analysis | Not possible | Possible, as all data is collected |
| Method Development | Requires optimization of MRM transitions for each analyte | Generic methods can be used, less compound-specific optimization |
Experimental Protocols
Below is a generalized experimental protocol for the analysis of Ezetimibe using a triple quadrupole mass spectrometer, based on common practices in the cited literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard solution (this compound).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry (MS) - Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Ezetimibe.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ezetimibe: m/z 408.4 -> 271.0
-
This compound: The precursor ion will be shifted by +6 Da (m/z 414.4). The product ion may be the same or shifted depending on the position of the 13C labels. A common transition would be m/z 414.4 -> 271.0 or a shifted fragment if the label is on the fragmented portion.
-
-
Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the principle of MRM analysis for this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Principle of MRM for this compound detection.
Conclusion
For the routine targeted quantification of Ezetimibe, triple quadrupole mass spectrometers offer excellent sensitivity, a wide linear dynamic range, and robust performance, as demonstrated by the wealth of published and validated methods. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision.
While HRMS platforms like Q-TOF and Orbitrap are powerful tools for both qualitative and quantitative analysis and offer the advantage of retrospective data analysis, there is a lack of specific, published quantitative performance data for Ezetimibe. In a research or discovery setting where unknown metabolite identification is also a goal, an HRMS instrument would be a strong candidate. However, for high-throughput, routine quantitative bioanalysis of Ezetimibe, a triple quadrupole mass spectrometer remains the industry standard. Researchers should carefully consider their specific analytical needs and the available resources when selecting a mass spectrometry platform for this compound analysis.
References
- 1. scispace.com [scispace.com]
- 2. preprints.org [preprints.org]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of rosuvastatin and ezetimibe in human plasma by LC-MS/MS: Pharmacokinetic study of fixed-dose formulation and separate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of ezetimibe in human plasma by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
Justification for Utilizing Ezetimibe-13C6 as a Superior Internal Standard in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ezetimibe, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Ezetimibe-13C6 with other commonly used internal standards, supported by experimental data, to justify its selection as the gold standard for the bioanalysis of ezetimibe.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, co-elute chromatographically, and experience similar ionization efficiency and matrix effects during mass spectrometric detection. Stable isotope-labeled (SIL) internal standards are widely recognized as the preferred choice for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their ability to effectively compensate for variations in sample preparation and instrument response.
Superiority of Stable Isotope-Labeled Internal Standards
SIL internal standards, such as this compound and deuterium-labeled ezetimibe (Ezetimibe-d4), are structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This structural homology ensures that they behave almost identically during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability. In contrast, structural analog internal standards, such as 4-hydroxychalcone or etoricoxib, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate quantification.
This compound: The Optimal Choice
While both this compound and Ezetimibe-d4 are effective SIL internal standards, the use of 13C labeling offers distinct advantages over deuterium labeling. The carbon-13 isotopes in this compound are biochemically inert and do not alter the chemical properties of the molecule. Deuterium labels, in some instances, can exhibit a primary kinetic isotope effect, potentially leading to slight differences in chromatographic retention time and fragmentation patterns compared to the unlabeled analyte. Furthermore, the carbon-carbon bonds are less prone to isotopic exchange than carbon-deuterium bonds, ensuring the isotopic purity and stability of the internal standard throughout the analytical process.
Comparative Analysis of Internal Standards for Ezetimibe Quantification
The following tables summarize the performance of various internal standards used in the LC-MS/MS analysis of ezetimibe, based on data from published studies.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analyte | Bioanalytical Method | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| This compound | Free & Total Ezetimibe | LC-MS/MS | 0.02 - 20 (Free) 0.25 - 250 (Total) | 0.02 (Free) 0.25 (Total) | [1] |
| Ezetimibe-d4 | Ezetimibe | LC-MS/MS | 0.1 - 20 | 0.1 | [2] |
| Ezetimibe-d4 | Total Ezetimibe | LC-MS/MS | 4.00 - 400.00 | 4.00 | [3] |
| 4-hydroxychalcone | Ezetimibe | LC-MS/MS | 0.075 - 20 | 0.075 | [4][5] |
| Etoricoxib | Ezetimibe | LC-MS/MS | 0.25 - 20 | 0.25 | |
| Benzyl Paraben | Ezetimibe | LC-MS/MS | 0.06 - 15 | 0.06 |
Table 2: Comparison of Accuracy and Precision
| Internal Standard | Analyte | Bioanalytical Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Ezetimibe-d4 | Ezetimibe | LC-MS/MS | 1.08 - 4.38 | 1.69 - 4.06 | 0.44 - 2.00 | |
| Ezetimibe-d4 | Total Ezetimibe | LC-MS/MS | ≤ 7.4 | ≤ 7.4 | -8.2 to -3.2 | |
| Ezetimibe d4 | Ezetimibe | LC-MS/MS | 1.6 - 14.8 | 2.1 - 13.4 | 92.9 - 112 | |
| Pitavastatin | Ezetimibe | LC-MS/MS | ≤ 14 | ≤ 14 | 92.02 - 109.94 |
Table 3: Comparison of Recovery
| Internal Standard | Analyte | Bioanalytical Method | Extraction Recovery (%) | Reference |
| Ezetimibe-d4 | Ezetimibe | LC-MS/MS | 85.23 - 96.32 | |
| Ezetimibe d4 | Ezetimibe | LC-MS/MS | 93.9 - 96.5 | |
| Total Ezetimibe | Total Ezetimibe | LC-MS/MS | 80.6 | |
| 4-hydroxychalcone | Ezetimibe | LC-MS/MS | Not Reported | |
| Etoricoxib | Free Ezetimibe | LC-MS/MS | 96.14 | |
| Etoricoxib | Total Ezetimibe | LC-MS/MS | 64.11 | |
| Pitavastatin | Ezetimibe | LC-MS/MS | 85.20 ± 1.62 |
The data presented, although from separate studies, consistently demonstrates that stable isotope-labeled internal standards, including Ezetimibe-d4, provide excellent performance in terms of linearity, sensitivity, precision, and accuracy. The use of this compound is expected to provide at least equivalent, if not superior, performance due to the inherent advantages of 13C labeling. The high recovery rates observed with SIL internal standards indicate their ability to effectively track the analyte throughout the sample preparation process.
Experimental Protocols
Bioanalytical Method for Free and Total Ezetimibe using this compound
-
Sample Preparation:
-
For free ezetimibe: Liquid-liquid extraction of plasma samples with methyl tert-butyl ether.
-
For total ezetimibe: Enzymatic hydrolysis of plasma samples with β-glucuronidase followed by liquid-liquid extraction with methyl tert-butyl ether.
-
-
Chromatography:
-
Column: Capcell C18.
-
Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.
-
-
Mass Spectrometry:
-
Ionization: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple reaction monitoring (MRM).
-
Mass Transitions: Ezetimibe (m/z 408.5 → 270.8), this compound (m/z 414.5 → 276.8).
-
Bioanalytical Method for Ezetimibe using Ezetimibe-d4
-
Sample Preparation: Liquid-liquid extraction of plasma samples with methyl tert-butyl ether.
-
Chromatography:
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/0.1% formic acid (70:30, v/v) at a flow rate of 0.20 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple reaction monitoring (MRM).
-
Mass Transitions: Ezetimibe (m/z 408.0 → 270.8), Ezetimibe-d4 (m/z 412.1 → 270.8).
-
Visualizing the Rationale: Ezetimibe's Mechanism of Action
The following diagram illustrates the mechanism of action of ezetimibe, highlighting why a co-eluting internal standard is crucial for accurate quantification.
Caption: Ezetimibe's inhibition of cholesterol uptake via the NPC1L1 transporter.
Logical Workflow for Internal Standard Selection
The selection of an internal standard is a critical step in bioanalytical method development. The following workflow outlines the decision-making process that leads to the choice of this compound.
Caption: Decision workflow for selecting the optimal internal standard for Ezetimibe analysis.
References
- 1. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ahajournals.org [ahajournals.org]
- 5. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Ezetimibe Quantification
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Ezetimibe, with a focus on linearity and recovery experiments. While the use of a stable isotope-labeled internal standard such as Ezetimibe-¹³C₆ is ideal for LC-MS/MS assays to correct for matrix effects and variability in extraction, published studies providing detailed experimental data for Ezetimibe-¹³C₆ are limited.[1][2] Therefore, this guide also includes data from methods employing other internal standards, like Ezetimibe-d4, to offer a broader perspective on the performance of Ezetimibe quantification assays.
The following sections present a compilation of performance data from various validated methods and detail the experimental protocols for conducting linearity and recovery studies.
Comparative Performance of Ezetimibe Quantification Methods
The linearity and recovery of an analytical method are critical parameters for its validation, demonstrating its ability to produce results that are directly proportional to the concentration of the analyte and to efficiently extract the analyte from the sample matrix. The table below summarizes these parameters from different studies for the analysis of Ezetimibe.
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Recovery (%) |
| Ezetimibe-¹³C₆ | LC-MS/MS | 0.02 - 20 ng/mL (free Ezetimibe) | Not Reported | Not Reported |
| 0.25 - 250 ng/mL (total Ezetimibe) | ||||
| Ezetimibe-d4 | LC-MS/MS | 0.1 - 20 ng/mL | 0.9999 | 85.23 - 96.32 |
| LC-MS/MS | 4.00 - 400.00 ng/mL | > 0.9987 | 80.6 | |
| LC-ESI-MS/MS | 0.05 - 15.0 ng/mL | Not Reported | Not Reported | |
| Etoricoxib | LC-MS/MS | 0.25 - 20 ng/mL (free Ezetimibe) | Not Reported | 96.14 |
| 1 - 300 ng/mL (total Ezetimibe) | 64.11 | |||
| Nitrendipine | HPLC-UV | 10 - 800 ng/mL | > 0.998 | Not Reported |
| Diflunisal | MEKC | 2.0 - 20.0 µg/mL | Not Reported | Not Reported |
| None | RP-HPLC | 1 - 10 µg/mL | 0.9993 | 100.8 |
| RP-HPLC | 12 - 28 µg/mL | Not Reported | > 98.8 | |
| UV-Spectrophotometric | 2 - 12 µg/mL | 0.9888 | 100.63 - 101.73 |
Experimental Protocols
The following are generalized protocols for linearity and recovery experiments based on the methodologies described in the cited literature.
Linearity Experiment Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Preparation of Stock Solution: A primary stock solution of Ezetimibe is prepared by dissolving a known amount of the standard in a suitable solvent.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.[3][4][5]
-
Sample Analysis: Each calibration standard is analyzed using the specified chromatographic method.
-
Data Analysis: A calibration curve is constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the nominal concentration of the analyte. The linearity is evaluated by linear regression analysis, and the correlation coefficient (r or r²) is determined.
Recovery Experiment Protocol
Recovery experiments are performed to determine the efficiency of the extraction procedure.
-
Preparation of Spiked Samples: Blank plasma (or other matrix) samples are spiked with known concentrations of Ezetimibe (typically at low, medium, and high concentrations within the linear range).
-
Sample Extraction: The spiked samples undergo the entire extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
Preparation of Post-Extraction Spiked Samples: Blank plasma samples are first subjected to the extraction procedure, and the resulting extract is then spiked with the same concentrations of Ezetimibe as in step 1. These samples represent 100% recovery.
-
Sample Analysis: Both sets of samples (pre-extraction spiked and post-extraction spiked) are analyzed using the chromatographic method.
-
Data Analysis: The recovery is calculated by comparing the mean peak area of the analyte in the pre-extraction spiked samples to that in the post-extraction spiked samples.
Visualizing the Workflow
The following diagrams illustrate a typical workflow for a bioanalytical method validation study, including linearity and recovery experiments.
Caption: Bioanalytical Method Validation Workflow.
Caption: Linearity and Recovery Data Analysis Workflow.
References
A Researcher's Guide to Assessing the Isotopic Purity of Ezetimibe-13C6
For researchers, scientists, and drug development professionals utilizing carbon-13 (¹³C) labeled compounds, the accurate assessment of isotopic purity is paramount to ensure the integrity and validity of experimental data. This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of Ezetimibe-¹³C₆, a stable isotope-labeled internal standard used in pharmacokinetic and metabolism studies. This guide will delve into experimental protocols, present comparative data, and illustrate workflows for making informed decisions based on purity analysis.
Comparative Analysis of Ezetimibe-¹³C₆ Isotopic Purity
The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the desired isotopic label. High isotopic purity is crucial for minimizing interference from naturally abundant isotopes and ensuring accurate quantification in sensitive assays. Below is a comparative summary of hypothetical isotopic purity data for Ezetimibe-¹³C₆ from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Isotopic Purity (%) | 99.5 | 98.9 | 99.8 |
| Chemical Purity (%) | >99.0 | >99.5 | >99.9 |
| ¹³C Enrichment per Atom (%) | ≥99 | ≥98 | ≥99.5 |
| Analytical Method Used | LC-MS | LC-MS/MS | qNMR |
Note: This data is for illustrative purposes and researchers should always refer to the Certificate of Analysis provided by the supplier.
Key Analytical Techniques for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Both are considered "gold-standard" methods, each with distinct advantages.
-
Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a highly sensitive technique that separates the isotopologues based on their mass-to-charge ratio (m/z).[2] It allows for the determination of the isotopic distribution and the relative abundance of each isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful non-destructive technique that can provide detailed information about the specific location of the isotopic label within the molecule.[]
Experimental Protocols
Below are detailed protocols for assessing the isotopic purity of Ezetimibe-¹³C₆ using LC-MS and NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines the general steps for determining the isotopic purity of Ezetimibe-¹³C₆ using LC-MS.[2]
-
Sample Preparation:
-
Accurately weigh and dissolve the Ezetimibe-¹³C₆ standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the linear range of the instrument.
-
Prepare a sample of unlabeled Ezetimibe as a reference.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 400-430.
-
Resolution: High resolution (>10,000) is recommended to resolve the isotopic peaks.
-
-
Data Analysis:
-
Identify the retention time for Ezetimibe.
-
Extract the mass spectra for the Ezetimibe-¹³C₆ peak.
-
Determine the area under the curve for the monoisotopic peak of the unlabeled Ezetimibe (M+0) and the corresponding peaks for the ¹³C₆-labeled compound (M+6).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(M+6) / (Area(M+0) + Area(M+1) + ... + Area(M+6))] x 100
-
-
Quantitative NMR (qNMR) Protocol
This protocol provides a general workflow for determining ¹³C isotopic enrichment by NMR spectroscopy.[]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of Ezetimibe-¹³C₆ in a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nucleus: ¹³C.
-
Experiment: Inverse-gated ¹³C NMR experiment to ensure quantitative results.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window function and Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the six labeled carbon atoms in the phenyl ring of Ezetimibe-¹³C₆ and the signal of the internal standard.
-
Calculate the concentration of Ezetimibe-¹³C₆ relative to the internal standard.
-
The isotopic enrichment is determined by comparing the integral of the ¹³C-enriched signal to that of the known internal standard.
-
Workflow and Decision Making
The following diagrams illustrate the experimental workflow for assessing isotopic purity and a logical decision-making process based on the results.
By following these guidelines and employing rigorous analytical techniques, researchers can confidently assess the isotopic purity of Ezetimibe-¹³C₆, ensuring the accuracy and reliability of their research findings.
References
Safety Operating Guide
Navigating the Safe Disposal of Ezetimibe-13C6: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ezetimibe-13C6, a stable isotope-labeled version of Ezetimibe used in research. While specific data for the 13C6 variant is not detailed in available safety data sheets (SDS), the disposal procedures should align with those for the parent compound, Ezetimibe, treating it with the same level of caution due to its environmental hazards.
Key Safety and Handling Information
Ezetimibe is classified as toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is crucial to prevent its release into the environment.[1][3][4] All waste must be handled in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE) and Handling:
-
General Handling: Avoid all unnecessary personal contact. Handle in accordance with good industrial hygiene and safety practices. Minimize dust generation and accumulation.
-
Eye Protection: If there is a risk of dust contact, wear appropriate safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves; consider double gloving.
-
Respiratory Protection: In dusty conditions, use a NIOSH-approved respirator or an alternate approved dust mask.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact. Wash skin after contact.
Step-by-Step Disposal Procedures for this compound
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes unused product, contaminated materials (e.g., gloves, wipes, weighing paper), and empty containers which may contain residual dust.
-
-
Spill Management:
-
Minor Spills:
-
Clean up spills immediately.
-
Avoid breathing dust and contact with skin and eyes.
-
Use dry clean-up procedures; do not use compressed air to clear dust.
-
Dampen with water to prevent dusting before sweeping.
-
Vacuuming is preferred, using a cleaner with a HEPA filter.
-
Collect the spilled material and place it in the designated waste container.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert the appropriate safety personnel.
-
-
-
Disposal of Unused Product:
-
Do not dispose of this compound with household garbage or allow it to enter the sewage system.
-
Consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.
-
Recycling may be an option for unused, uncontaminated material; consult the manufacturer or a waste management authority.
-
-
Disposal of Contaminated Materials and Empty Containers:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
If not otherwise specified, dispose of them as unused product.
-
Do not cut, drill, grind, or weld empty containers as they may contain explosive residual dust.
-
All contaminated materials should be placed in the designated waste container.
-
-
Regulatory Compliance:
-
Waste disposal requirements can vary by location. Users must adhere to all applicable local, state, and federal regulations.
-
In some areas, tracking of certain wastes is mandatory. Ezetimibe is classified as an environmentally hazardous substance for transport (UN 3077).
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Note on Data and Protocols: The provided information is based on safety data sheets for Ezetimibe. These documents do not contain quantitative data for disposal or detailed experimental protocols for disposal procedures. The guidance is procedural and emphasizes regulatory compliance and safety. For specific quantitative limits or detailed analytical methods related to disposal, consultation with regulatory authorities and specialized waste management professionals is necessary.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ezetimibe-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Ezetimibe-13C6. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, laboratories can build a culture of safety and trust.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to active pharmaceutical ingredients (APIs) like this compound. The following table summarizes the recommended PPE for handling this compound, based on a risk assessment of potential exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for generating aerosols or dust. A PAPR with a hood or full facepiece can offer a high Assigned Protection Factor (APF), up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure a complete seal.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® to protect against chemical splashes and dust. Some coveralls offer integrated shoe covers, thumb loops, and a hood for comprehensive protection. |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Experimental Workflow for Safe Handling and Disposal
A systematic approach is crucial for safely handling this compound from receipt to disposal. The following workflow diagram and procedural steps outline the key phases of this process.
Detailed Experimental Protocols
1. Preparation Phase:
-
Step 1: Prepare Designated Handling Area:
-
Work should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to minimize exposure.
-
Ensure that a spill kit appropriate for chemical hazards is readily available.
-
Keep the work area clean and uncluttered.
-
-
Step 2: Gather and Inspect PPE:
-
Before starting any work, gather all necessary PPE as outlined in the table above.
-
Inspect all PPE for any damage, such as tears or punctures, and replace if necessary.
-
-
Step 3: Prepare Materials and Equipment:
-
Bring all necessary materials and equipment into the designated handling area.
-
Keep containers of this compound covered as much as possible.
-
2. Handling Phase:
-
Step 4: Don PPE:
-
Put on PPE in the correct order, typically starting with shoe covers, then the inner pair of gloves, coverall, outer pair of gloves, and finally respiratory and eye protection.
-
-
Step 5: Handle this compound:
-
Handle the compound with care to avoid generating dust or aerosols.
-
Use containment technologies whenever possible to control the compound at the source.
-
Minimize open handling of the compound.
-
-
Step 6: Decontaminate Equipment:
-
After handling, thoroughly decontaminate all surfaces and equipment used with a validated cleaning agent.
-
3. Disposal and Doffing Phase:
-
Step 7: Dispose of Waste:
-
All waste, including contaminated gloves, protective clothing, and spill cleanup materials, must be handled as hazardous waste.
-
Place all waste in a properly labeled, sealed container for disposal according to federal, state, and local regulations. Incineration is often the most effective method of disposal. Do not allow the waste to enter sewers or waterways.
-
-
Step 8: Doff PPE:
-
Remove PPE in a designated doffing area, taking care to avoid self-contamination.
-
The general sequence for doffing is to remove the outer gloves first, followed by the coverall, shoe covers, and then the remaining PPE.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
-
Step 9: Personal Hygiene:
-
After removing all PPE, wash hands and any exposed skin thoroughly with soap and water.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
